molecular formula C8H15N3O B8500595 1-(Piperidin-1-yl)imidazolidin-2-one

1-(Piperidin-1-yl)imidazolidin-2-one

Número de catálogo: B8500595
Peso molecular: 169.22 g/mol
Clave InChI: QHUZHRVQCBAAOQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Piperidin-1-yl)imidazolidin-2-one is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a hybrid structure combining piperidine and imidazolidin-2-one pharmacophores, a scaffold recognized for its relevance in developing bioactive molecules. While the specific biological data for this exact compound is limited in the public domain, closely related structures, such as 1-(piperidin-4-yl)imidazolidin-2-one, are utilized in sophisticated research contexts. Specifically, such analogs are employed in the design and synthesis of novel inhibitors targeting the NLRP3 inflammasome, a multiprotein complex implicated in a wide range of inflammatory diseases . The piperidine-imidazolidinone core serves as a critical structural element that can contribute to a compound's ability to bind to therapeutic targets and modulate biochemical pathways . Researchers value this chemical series for exploring protein-ligand interactions and mechanisms of action, including ATP hydrolysis inhibition within complex cellular processes . As a high-purity chemical, it is supplied for advanced research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Propiedades

Fórmula molecular

C8H15N3O

Peso molecular

169.22 g/mol

Nombre IUPAC

1-piperidin-1-ylimidazolidin-2-one

InChI

InChI=1S/C8H15N3O/c12-8-9-4-7-11(8)10-5-2-1-3-6-10/h1-7H2,(H,9,12)

Clave InChI

QHUZHRVQCBAAOQ-UHFFFAOYSA-N

SMILES canónico

C1CCN(CC1)N2CCNC2=O

Origen del producto

United States
Foundational & Exploratory

Unveiling the Mechanism of Action of Imidazolidinone-Based Anticancer Agents: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Rationale: The Imidazolidinone Scaffold in Oncology

In the landscape of modern rational drug design, the imidazolidinone pharmacophore—encompassing imidazolidin-2-ones, imidazolidin-4-ones, and their thioxo-derivatives—has emerged as a highly versatile structural motif. As an Application Scientist overseeing assay development and mechanistic validation, I approach this scaffold not merely as a chemical structure, but as a programmable biological interactor. The unique arrangement of nitrogen and carbonyl groups within the five-membered ring facilitates robust hydrogen bonding with diverse kinase and enzyme pockets, allowing for precise fine-tuning of pharmacological properties.

This whitepaper deconstructs the core mechanisms of action (MoA) of leading imidazolidinone derivatives, translating complex intracellular signaling cascades into actionable, self-validating experimental workflows.

Core Mechanistic Pathways

The anticancer efficacy of imidazolidinones is not monolithic; structural modifications dictate highly specific cellular fates. Recent in vitro and ex vivo validations have isolated three primary apoptotic and cytostatic axes.

The ROS-JNK-Apoptosis Axis (4-Imidazolidinones)

Recent evaluations of novel 4-imidazolidinone derivatives, specifically "Compound 9r", have demonstrated profound antiproliferative activity against colorectal cancer (CRC) cell lines, including HCT116 and SW620. The fundamental mechanism is the targeted induction of intracellular Reactive Oxygen Species (ROS). This oxidative burst acts as an upstream trigger that activates the c-Jun N-terminal kinase (JNK) pathway. JNK activation subsequently compromises the mitochondrial membrane potential, upregulating the Bax/Bcl-2 ratio and initiating a terminal caspase-dependent apoptotic cascade 1.

Cyclooxygenase-2 (COX-2) Inhibition & Anti-Angiogenesis

Inflammation and tumor angiogenesis are inextricably linked. Imidazolidinedione analogues (such as Compound 5e) have been engineered to exploit the nitrogen-carbonyl arrangement to selectively dock into the COX-2 active site. By inhibiting COX-2 with nanomolar potency, these derivatives not only suppress inflammatory signaling but also demonstrate potent anti-angiogenic effects, as validated through chorioallantoic membrane (CAM) assays 2.

G2/M Cell Cycle Arrest

For hepatocellular carcinoma models (HepG2), 2-thioxoimidazolidin-4-one derivatives (e.g., Compound 4) operate via profound cell cycle disruption. These compounds halt cell cycle progression at the G2/M phase, preventing mitotic entry and forcing the malignant cells into an apoptotic state characterized by elevated cleaved Caspase-3 and Caspase-8 expression 3.

Quantitative Efficacy Data

To facilitate rapid comparative analysis for drug development teams, the following table synthesizes the quantitative benchmarks of these distinct derivatives.

Compound ScaffoldSpecific DerivativeTarget Cell LinePrimary MechanismKey Efficacy Metric
Imidazolidin-4-one Compound 9rHCT116, SW620 (CRC)ROS-dependent JNK ApoptosisSignificant ROS induction; reversed by NAC 1
Imidazolidinedione Compound 5eVarious Cancer LinesCOX-2 Inhibition / Anti-angiogenicIC50 = 200 nM 2
2-Thioxoimidazolidin-4-one Compound 4HepG2 (HCC)G2/M Arrest & ApoptosisApoptosis: 11.42% (vs 0.59% control); IC50 = 0.017 µM 3

Logical Visualization of the Mechanism

ROS_JNK_Pathway A Imidazolidin-4-one (e.g., Compound 9r) B Intracellular ROS Accumulation A->B Induces C JNK Pathway Activation B->C Triggers D Mitochondrial Depolarization C->D Promotes E Caspase Cascade (Apoptosis) D->E Executes F NAC (Antioxidant) Inhibition F->B Blocks

Fig 1: ROS-dependent JNK apoptotic pathway induced by 4-imidazolidinones.

Self-Validating Experimental Protocols

A robust mechanistic claim cannot rely on observation alone; it requires a self-validating system where the proposed pathway is both stimulated and deliberately interrupted. Below is the step-by-step methodology for proving the ROS-dependent apoptosis mechanism of imidazolidin-4-ones.

Protocol: Flow Cytometric Validation of ROS-Mediated Apoptosis

Step 1: Cell Synchronization via Serum Starvation

  • Action: Seed HCT116 cells in 6-well plates and incubate in serum-free media for 12 hours prior to treatment.

  • Causality: Asynchronous cell populations exhibit highly variable basal ROS levels depending on their cell cycle phase. Serum starvation synchronizes the cells to the G0/G1 phase, establishing a uniform metabolic baseline. This ensures that any measured ROS spike is a direct consequence of the imidazolidinone agent rather than an artifact of normal mitotic metabolism.

Step 2: Dual-Arm Treatment Strategy (The Self-Validation Engine)

  • Action: Divide the synchronized cells into three cohorts:

    • Vehicle Control.

    • Treatment Arm: Imidazolidin-4-one (Compound 9r) at IC50 concentration.

    • Validation Arm: Compound 9r + 5 mM N-acetylcysteine (NAC) pre-treatment for 1 hour.

  • Causality: To definitively prove that apoptosis is ROS-dependent, the protocol must be self-validating. NAC is a potent ROS scavenger. If the compound-induced apoptosis is truly ROS-driven, NAC will completely abrogate both the JNK activation and the subsequent apoptotic cascade, acting as an internal mechanistic negative control 1.

Step 3: ROS Quantification via DCFDA

  • Action: Post-treatment (typically 12-24h), incubate cells with 10 µM DCFDA for 30 minutes in the dark. Wash with PBS and analyze via flow cytometry (FITC channel).

  • Causality: DCFDA is a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity within the cell. It directly quantifies the primary insult generated by the imidazolidinone compound.

Step 4: Apoptosis Evaluation via Annexin V-FITC/PI Staining

  • Action: Harvest cells, resuspend in binding buffer, and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes. Analyze via flow cytometry.

  • Causality: Annexin V binds to phosphatidylserine (which flips to the outer leaflet during early apoptosis), while PI stains the DNA of cells with compromised membranes (late apoptosis/necrosis). This dual-staining mathematically separates the cytostatic effects from true programmed cell death.

Exp_Workflow S1 Cell Culture & Sync (HCT116 / SW620) S2 Treatment Arm: Imidazolidinone S1->S2 S3 Validation Arm: Imidazolidinone + NAC S1->S3 S4 DCFDA Assay (ROS Detection) S2->S4 S5 Annexin V/PI (Apoptosis) S2->S5 S3->S4 S3->S5 S6 Flow Cytometry Data Synthesis S4->S6 S5->S6

Fig 2: Self-validating workflow for evaluating ROS-mediated apoptosis.

Conclusion and Translational Outlook

The imidazolidinone scaffold is not a single-target entity; it is a highly tunable framework capable of driving ROS-dependent apoptosis, inhibiting critical inflammatory enzymes like COX-2, and arresting the cell cycle. For drug development professionals, the path forward requires leveraging these self-validating in vitro models to optimize the bioavailability and pharmacokinetic profiles of these derivatives, transitioning them from potent benchtop hits to viable clinical leads.

Sources

The Piperidine Scaffold in Neuropharmacology: Mechanistic Insights, Target Modulation, and Assay Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing CNS drug discovery pipelines, the evaluation and optimization of privileged scaffolds is paramount. The piperidine heterocycle—a six-membered ring containing one sp3-hybridized nitrogen atom—remains one of the most versatile and highly utilized pharmacophores in neuropharmacology[1]. Its conformational flexibility allows it to navigate deep, lipophilic binding pockets of critical central nervous system (CNS) targets, including enzymes and G-protein-coupled receptors (GPCRs). This technical guide synthesizes the mechanistic paradigms of piperidine derivatives in treating Alzheimer's disease (AD) and schizophrenia, providing self-validating experimental protocols for preclinical evaluation.

Multitarget-Directed Ligands (MTDLs) in Alzheimer's Disease

In the context of Alzheimer's Disease, the convergence of the cholinergic deficit model and the amyloid hypothesis has driven the development of Multitarget-Directed Ligands (MTDLs). Donepezil, the prototypical benzyl-piperidine derivative, exemplifies this approach[1].

Dual-Site Cholinesterase Inhibition

The architectural geometry of the acetylcholinesterase (AChE) enzyme features a 20 Å deep narrow gorge. Piperidine derivatives are uniquely suited to exploit this topology:

  • Catalytic Anionic Site (CAS) Binding: The benzyl-piperidine moiety anchors deep within the CAS, engaging in parallel π−π stacking interactions with the indole ring of Trp84[2]. This interaction competitively inhibits the hydrolysis of synaptic acetylcholine.

  • Peripheral Anionic Site (PAS) Binding: By extending the piperidine scaffold with additional aromatic or lipophilic groups, these molecules can simultaneously interact with the PAS (e.g., Trp279) located at the rim of the gorge[1].

  • Noncompetitive Gorge Blockade: Certain natural piperidine alkaloid derivatives, such as LASSBio-767 (derived from (−)-spectaline), bind exclusively to the PAS. This interaction creates a steric blockade of the gorge, resulting in potent noncompetitive inhibition without needing to reach the bottom of the catalytic triad[3].

Aβ Anti-aggregation and Neuroprotection

Binding at the PAS is not merely an inhibitory mechanism for AChE; it serves a secondary, disease-modifying function. AChE is known to accelerate the assembly of amyloid-beta (Aβ) into neurotoxic fibrils via PAS interactions. Dual-site piperidine inhibitors sterically block this AChE-induced Aβ aggregation[2]. Furthermore, recent structural optimizations have yielded benzofuran piperidine derivatives (e.g., compound 3h) that act as potent Aβ antiaggregants while providing robust neuroprotection by preventing intracellular reactive oxygen species (ROS) formation and Aβ-induced cell apoptosis[4].

Dopaminergic and Serotonergic Modulation in Schizophrenia

Beyond neurodegeneration, piperidine and its structural analog, piperazine, are foundational to the pharmacotherapy of schizophrenia[5].

The pathophysiology of schizophrenia requires a delicate balance of receptor modulation. Atypical antipsychotics leverage the piperidine/piperazine scaffold to achieve a dual mechanism:

  • Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway mitigates the positive symptoms of schizophrenia (e.g., hallucinations and delusions)[6].

  • Serotonin 5-HT2A Receptor Antagonism: Concurrent blockade of 5-HT2A receptors facilitates dopamine release in the prefrontal cortex, which alleviates the negative symptoms (e.g., apathy) and cognitive deficits associated with the disorder[6].

The substitution of the basic piperidine ring with various heterocyclic groups (such as N-substituted cyclic imides or benzoxazoles) greatly potentiates this antipsychotic activity, allowing medicinal chemists to fine-tune the receptor affinity profiles and minimize extrapyramidal side effects[5].

Quantitative Pharmacological Data

The following table summarizes the quantitative pharmacological profiles of key piperidine derivatives discussed in recent literature, highlighting the relationship between structural modification and target affinity.

Compound / ScaffoldPrimary Target(s)Key Pharmacological EffectReference
Donepezil AChE (CAS/PAS)Reversible, mixed-type AChE inhibition; cognitive enhancement.[1]
Compound 12 AChE & Aβ1-42Dual inhibition; π−π stacking at Trp84; prevents Aβ oligomerization.[2]
Benzofuran Piperidine 3h AChE, Aβ, ROShAChE IC50 = 21 μM; 57.7% Aβ aggregation inhibition; neuroprotective.[4]
LASSBio-767 AChE (PAS)Steric gorge blockade; noncompetitive AChE inhibition.[3]
Piperidine/Piperazine Hybrids D2 & 5-HT2A ReceptorsDual antagonism managing both positive and negative schizophrenia symptoms.[6]

Mechanistic Visualization

The following diagram illustrates the divergent, yet structurally unified, pharmacological pathways of piperidine derivatives in CNS therapeutics.

Piperidine_Neuropharmacology A Piperidine Scaffold B AChE Catalytic Anionic Site (CAS) Binding A->B Benzyl-piperidine moiety C Peripheral Anionic Site (PAS) Binding A->C Extended aromatic groups D D2 / 5-HT2A Receptor Antagonism A->D N-substituted cyclic imides E Increased Synaptic Acetylcholine B->E C->E Steric gorge blockade F Inhibition of AChE-Induced Aβ Aggregation C->F G Modulation of Positive & Negative Symptoms D->G H Alzheimer's Disease Therapeutics E->H F->H Neuroprotection I Schizophrenia Therapeutics G->I

Fig 1: Mechanistic pathways of piperidine derivatives in Alzheimer's and schizophrenia therapeutics.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of novel piperidine derivatives must employ self-validating assay systems. As an Application Scientist, I mandate the following protocols to eliminate false positives caused by the intrinsic chemical properties of the derivatives.

Protocol 1: High-Throughput Modified Ellman’s Assay for AChE Inhibition

Causality: This assay utilizes acetylthiocholine (ATCh) as a surrogate substrate. AChE hydrolyzes ATCh into thiocholine, which subsequently reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield the yellow 5-thio-2-nitrobenzoate anion, measurable at 412 nm. Self-Validation: Piperidine derivatives with extended conjugated systems may absorb light at 412 nm or possess nucleophilic moieties that directly reduce DTNB, leading to false-negative or false-positive inhibition readouts.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Reagent Setup: Prepare 10 mM DTNB and 15 mM ATCh iodide in the phosphate buffer.

  • Enzyme Preparation: Dilute human recombinant AChE to 0.2 U/mL.

  • Plate Assembly (96-well):

    • Test Wells: Add 20 μL of piperidine derivative (various concentrations), 160 μL of DTNB, and 10 μL of AChE.

    • Compound Blank (Critical): Add 20 μL of piperidine derivative, 160 μL of DTNB, and 10 μL of buffer (NO ENZYME). This subtracts the intrinsic absorbance/reactivity of the compound.

    • Positive Control: Use Donepezil (10 nM) to validate assay sensitivity.

  • Incubation: Incubate the plate at 25°C for 15 minutes to allow inhibitor-enzyme binding.

  • Initiation & Readout: Add 10 μL of ATCh to all wells. Immediately monitor the absorbance at 412 nm kinetically for 5 minutes using a microplate reader.

  • Data Processing: Calculate the initial velocity ( V0​ ). Subtract the Compound Blank velocity from the Test Well velocity before calculating the IC50.

Protocol 2: Thioflavin-T (ThT) Fluorescence Assay for Aβ1-42 Aggregation Inhibition

Causality: ThT is a benzothiazole dye that exhibits a massive fluorescent shift (excitation 440 nm / emission 485 nm) exclusively when intercalated into the β -sheet structures of amyloid fibrils. Self-Validation: Highly aromatic piperidine derivatives (like benzofurans) frequently act as inner-filter effect quenchers or possess intrinsic fluorescence, which can artificially mimic "anti-aggregation" activity.

Step-by-Step Methodology:

  • Peptide Preparation: Dissolve Aβ1-42 in hexafluoroisopropanol (HFIP) to monomerize, evaporate to a film, and reconstitute in DMSO, followed by dilution in PBS (pH 7.4) to a final concentration of 20 μM.

  • Plate Assembly (Black 96-well plate):

    • Test Wells: 10 μL of piperidine derivative + 90 μL of Aβ1-42 solution.

    • Intrinsic Fluorescence Blank (Critical): 10 μL of piperidine derivative + 90 μL of PBS (NO Aβ).

    • Quenching Control (Critical): 10 μL of piperidine derivative + 90 μL of pre-formed Aβ1-42 fibrils (incubated for 48h prior). If fluorescence drops here, the compound is a quencher, not an inhibitor.

  • Incubation: Seal the plate and incubate at 37°C for 48 hours to allow fibrillization.

  • Staining: Add 100 μL of 10 μM ThT solution (in 50 mM glycine buffer, pH 8.5) to all wells. Incubate in the dark for 15 minutes.

  • Readout: Measure fluorescence (Ex: 440 nm, Em: 485 nm).

  • Data Processing: True inhibition is calculated only after mathematically subtracting the Intrinsic Fluorescence Blank and normalizing against the Quenching Control.

Sources

The Architecture of Activity: A Deep Dive into the Structure-Activity Relationship of 1-(Piperidin-4-yl)imidazolidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-(piperidin-4-yl)imidazolidin-2-one scaffold is a privileged structural motif in medicinal chemistry, serving as the foundation for a diverse range of biologically active agents. Its unique combination of a rigid imidazolidin-2-one core and a flexible, yet conformationally influential, piperidine ring provides a versatile platform for therapeutic design. This technical guide synthesizes the current understanding of the structure-activity relationships (SAR) for this class of compounds, drawing on data from analogs targeting a spectrum of biological targets, including kinases, inflammasomes, and other enzymes. By dissecting the impact of specific structural modifications on potency, selectivity, and pharmacokinetic properties, we aim to provide a predictive framework for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics based on this promising core.

Introduction: The 1-(Piperidin-4-yl)imidazolidin-2-one Core - A Scaffold of Therapeutic Potential

The intersection of the piperidine and imidazolidin-2-one heterocycles creates a molecular architecture with significant therapeutic potential. Piperidines are among the most prevalent N-heterocycles in approved drugs, valued for their ability to improve physicochemical properties and engage in critical interactions with biological targets.[1][2] The imidazolidin-2-one moiety, a cyclic urea, offers a rigid core with hydrogen bond donors and acceptors, making it an effective anchor for binding to protein active sites.[3][4] The combination of these two rings in the 1-(piperidin-4-yl)imidazolidin-2-one scaffold has given rise to compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[5][6][7]

This guide will deconstruct the SAR of this core by examining three key regions of chemical space:

  • The Imidazolidin-2-one Core (Position A): Modifications to the imidazolidinone ring itself.

  • The Piperidine Ring Substituents (Position B): Groups attached to the nitrogen of the piperidine ring.

  • Linker and Terminal Group Variations (Position C): The nature of the chemical bridge and the terminal moiety attached to the piperidine nitrogen.

Decoding the Structure-Activity Relationship (SAR)

The biological activity of 1-(piperidin-4-yl)imidazolidin-2-one analogs is exquisitely sensitive to structural modifications at various positions. The following sections detail the observed SAR trends, drawing from studies on related compounds.

The Imidazolidin-2-one Core: An Anchor for Activity

The imidazolidin-2-one ring often serves as a key interaction point with the target protein. Quantitative Structure-Activity Relationship (QSAR) and pharmacophore mapping studies on related arylsulfonylimidazolidinone derivatives have highlighted the importance of this moiety for anticancer activity.[5][8] These studies suggest that the steric and electrostatic fields around the imidazolidinone ring are significant contributors to biological activity.[5][8]

A crucial aspect of the imidazolidin-2-one core is its hydrogen bonding capacity. The two nitrogen atoms and the carbonyl oxygen can participate in a network of hydrogen bonds within a protein's binding pocket, effectively anchoring the molecule.

The Piperidine Ring: A Vector for Selectivity and Potency

The piperidine ring acts as a versatile linker and a platform for introducing substituents that can fine-tune the compound's properties. In the context of NLRP3 inflammasome inhibition, the 1-(piperidin-4-yl) moiety is part of a larger benzimidazole-2-one scaffold.[6] While not a direct imidazolidin-2-one, the principles of substitution on the piperidine ring are transferable.

Table 1: Influence of Piperidine Ring Substituents on Biological Activity (Exemplified by NLRP3 Inhibition)

Compound ID (Reference)R Group on Piperidine NitrogenLinker to Terminal GroupTerminal Group% Pyroptosis Reduction (NLRP3)[6]% IL-1β Inhibition (NLRP3)[6]
6 HAmide3-(2-chlorophenyl)propanoic acid~55% (at 50 µM)~60% (at 50 µM)
9 HAmide2-((5-methyl-1,3,4-oxadiazol-2-yl)thio)acetic acid~60% (at 50 µM)~70% (at 50 µM)
13 HAmide2-(4-chlorophenoxy)acetic acid~45% (at 50 µM)~55% (at 50 µM)

Data synthesized from a study on 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one analogs as NLRP3 inhibitors, illustrating the impact of varying the acyl group on the piperidine nitrogen.[6]

The data suggests that the nature of the acyl group attached to the piperidine nitrogen is a critical determinant of activity. The presence of both hydrophobic (e.g., 2-chlorophenyl) and heterocyclic (e.g., oxadiazole) moieties can lead to potent inhibition, indicating that the binding pocket can accommodate a variety of functionalities.

Linker and Terminal Group Modifications: The Key to Target Engagement

The substituent attached to the piperidine nitrogen, often via a linker, is arguably the most significant driver of potency and selectivity for a specific biological target. For kinase inhibitors, this part of the molecule often extends into the ATP-binding pocket. For instance, in a series of AKR1C3 inhibitors, a sulfonamide linker attached to a phenyl ring was found to be critical for activity.[9] Altering the size or polarity of the terminal ring system severely diminished potency.[9]

The following diagram illustrates the key pharmacophoric features derived from QSAR studies on related imidazolidinone derivatives, highlighting the importance of specific chemical properties for anticancer activity.[5][8]

SAR_Pharmacophore cluster_core 1-(Piperidin-4-yl)imidazolidin-2-one Core cluster_features Key Pharmacophoric Features for Anticancer Activity Core A1 Hydrogen Bond Acceptor Core->A1 Imidazolidinone Carbonyl D1 Hydrogen Bond Donor Core->D1 Imidazolidinone NH AR1 Aromatic Ring Core->AR1 Substituent on Piperidine A2 Hydrogen Bond Acceptor H1 Hydrophobic Group AR1->A2 e.g., Sulfonyl Oxygen AR1->H1 Hydrophobic Interaction

Caption: Key pharmacophoric features for anticancer activity.

Synthetic Strategies and Experimental Protocols

The synthesis of 1-(piperidin-4-yl)imidazolidin-2-one analogs typically involves a multi-step sequence. The following is a generalized workflow based on common synthetic transformations reported in the literature for related compounds.[6][7]

General Synthetic Workflow

Synthesis_Workflow start Commercially Available Piperidin-4-one Derivative step1 Reductive Amination with Aminoacetonitrile start->step1 1. NaBH(OAc)3, DCE step2 Cyclization with Potassium Cyanate step1->step2 2. KOCN, H2O/AcOH step3 Formation of 1-(Piperidin-4-yl)imidazolidin-2-one Core step2->step3 step4 N-Acylation or N-Alkylation of Piperidine Nitrogen step3->step4 3. R-COCl or R-X, Base (e.g., DIPEA) step5 Final Analog step4->step5

Caption: General synthetic workflow for analogs.

Experimental Protocol: N-Acylation of the Piperidine Ring

This protocol is a representative example for the final diversification step, based on methods for acylating similar piperidine-containing scaffolds.[6]

  • Dissolution: Dissolve the 1-(piperidin-4-yl)imidazolidin-2-one core (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents), to the solution and stir at room temperature.

  • Activating Agent (for carboxylic acids): If coupling with a carboxylic acid, add a coupling agent like N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) (1.1 equivalents) and an activator such as hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir for 10-15 minutes to pre-activate the acid.

  • Acylating Agent Addition: Add the desired carboxylic acid (1.1 equivalents) or acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final analog.

Biological Evaluation: A General Screening Cascade

To determine the biological activity and establish a robust SAR, a systematic screening cascade is essential. The following workflow outlines a typical approach for evaluating novel 1-(piperidin-4-yl)imidazolidin-2-one analogs.

Screening_Cascade start Synthesized Analog Library primary_assay Primary Target-Based Assay (e.g., Kinase Inhibition, NLRP3 ATPase Activity) start->primary_assay dose_response Dose-Response and IC50/EC50 Determination for Active Hits primary_assay->dose_response Identify Hits cellular_assay Cell-Based Functional Assay (e.g., Anti-proliferative, Cytokine Release) dose_response->cellular_assay selectivity Selectivity Profiling (Against Related Targets/Kinases) cellular_assay->selectivity adme In Vitro ADME Profiling (Solubility, Permeability, Metabolic Stability) selectivity->adme in_vivo In Vivo Efficacy Studies in Animal Models (for lead candidates) adme->in_vivo Select Leads

Caption: A typical biological screening cascade.

Conclusion and Future Directions

The 1-(piperidin-4-yl)imidazolidin-2-one scaffold represents a highly adaptable and promising starting point for the development of novel therapeutics. The SAR landscape, synthesized from a variety of related analogs, underscores several key principles for rational drug design:

  • The imidazolidin-2-one core is a critical anchor , and its hydrogen bonding capabilities should be leveraged in molecular modeling and design.

  • The piperidine ring provides a vector for introducing diverse functionalities , and the choice of substituent on the piperidine nitrogen is a primary determinant of potency and selectivity.

  • A systematic exploration of linkers and terminal groups is essential for optimizing interactions with the specific biological target.

Future research in this area should focus on expanding the chemical space around this core, particularly in the context of emerging therapeutic targets. The application of computational methods, such as QSAR and pharmacophore modeling, will continue to be invaluable in guiding the synthesis of more potent and selective analogs.[8] As our understanding of the intricate interplay between structure and activity for this scaffold deepens, the 1-(piperidin-4-yl)imidazolidin-2-one core is poised to deliver the next generation of innovative medicines.

References

  • Agarwal, S., et al. (2015). QSAR STUDIES INVOLVING 2D, 3D QSAR AND PHARMACOPHORE MAPPING STUDIES ON ARYLSULFONYL IMIDAZOLIDINONE DERIVATIVES. Bulletin of Pharmaceutical Research, 5(2), 70-80. Available at: [Link]

  • Micale, N., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6649. Available at: [Link]

  • Agarwal, S., et al. (2016). QSARSTUDIES INVOLVING 2D,3DQSAR AND PHARMACOPHORE MAPPING STUDIES ON ARYLSULFONYL IMIDAZOLIDINONE DERIVATIVES AS ANTICANCER AGEN. Bulletin of Pharmaceutical Research. Available at: [Link]

  • Kumar, R.S., et al. (2013). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Available at: [Link]

  • Manilal, A., et al. (2016). Natural piperidine and imidazolidin-2,4-dione bioactive compounds. ResearchGate. Available at: [Link]

  • Abdel-Wahab, B.F., et al. (2024). Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2012). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry, 24(12), 5521-5523. Available at: [Link]

  • Stevenson, G.I., et al. (2009). 4,4-disubstituted piperidine high-affinity NK1 antagonists: Structure-activity relationships and in vivo activity. Bioorganic & Medicinal Chemistry Letters, 19(1), 133-137. Available at: [Link]

  • Khan, I., et al. (2022). Shifting the paradigm of diabetes mellitus therapeutics: synthesis of novel fused pyrrolo-Imidazolidinone derivatives and their kinetic and computational profiling. Journal of Computer-Aided Molecular Design, 36(11), 747-761. Available at: [Link]

  • Trišović, N., et al. (2018). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Journal of the Serbian Chemical Society. Available at: [Link]

  • Qabel, H.A. & Al-Majidi, S.M.H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. Available at: [Link]

  • Krishnammagaru, N.K., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Available at: [Link]

  • Singh, P. & Kumar, A. (2025). Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. Zenodo. Available at: [Link]

  • Wan, H., et al. (2010). Insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitors: SAR of a series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one. Bioorganic & Medicinal Chemistry Letters, 20(10), 3182-3185. Available at: [Link]

  • Heinrich, D.M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-744. Available at: [Link]

Sources

Comprehensive Spectroscopic Profiling of 1-(Piperidin-1-yl)imidazolidin-2-one: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, N-N linked heterocycles are increasingly utilized as conformational restrictors and unique pharmacophores. 1-(Piperidin-1-yl)imidazolidin-2-one (CAS: 791732-64-4)[1][2] represents a highly specialized building block, fusing a flexible piperidine ring with a rigid, hydrogen-bonding imidazolidin-2-one (cyclic urea) core.

This whitepaper provides an in-depth, predictive, and empirically grounded spectroscopic profile (NMR, FTIR, and LC-MS/MS) for this compound. Designed for analytical chemists and drug development professionals, this guide synthesizes structural causality with self-validating experimental protocols to ensure rigorous structural elucidation.

Structural Dynamics & Conformational Causality

To accurately interpret the spectroscopic data of 1-(piperidin-1-yl)imidazolidin-2-one, one must first understand the electronic and conformational interplay between its two rings:

  • The Cyclic Urea Core: The imidazolidin-2-one ring contains a carbonyl group (C2) flanked by two nitrogen atoms (N1 and N3). The lone pairs on both nitrogens are delocalized into the carbonyl π -system, rendering them sp2 -hybridized and significantly reducing their basicity. This delocalization also increases the double-bond character of the C-N bonds, restricting ring flexibility.

  • The Hydrazine-like Linkage: The N1 atom of the urea is directly bonded to the N1' atom of the piperidine ring. This N-N bond creates a strong inductive electron-withdrawing effect.

  • Protonation Dynamics: Because the urea nitrogens are involved in resonance, the sp3 -hybridized piperidine nitrogen remains the primary site of basicity and protonation—a critical factor dictating mass spectrometric fragmentation pathways.

Spectroscopic Data & Mechanistic Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is heavily influenced by the magnetic anisotropy of the urea carbonyl and the inductive effects of the N-N linkage. As established in [3], adjacent electronegative heteroatoms cause significant downfield shifts. The C5 protons of the imidazolidinone and the C2'/C6' protons of the piperidine are highly deshielded due to their proximity to the N-N axis.

Table 1: Predicted 1 H and 13 C NMR Assignments (CDCl 3​ , 298 K)

Position 1 H Chemical Shift (ppm)Multiplicity & Integration 13 C Chemical Shift (ppm)Mechanistic Causality
C2 (C=O) --161.5Urea carbonyl; highly deshielded due to oxygen electronegativity and N-resonance.
N3-H 5.20br s, 1H-Broadened by quadrupolar relaxation of 14 N and intermolecular H-bonding.
C4 (CH 2​ ) 3.40t, J = 8.0 Hz, 2H39.5Adjacent to N3; standard alkyl amine shift range.
C5 (CH 2​ ) 3.55t, J = 8.0 Hz, 2H48.2Adjacent to N1 (N-N bond); inductively deshielded compared to C4.
C2', C6' 2.75m, 4H52.1Alpha to piperidine N; deshielded by the adjacent electron-deficient urea system.
C3', C5' 1.65m, 4H25.8Beta to N; typical aliphatic chair conformation shifts.
C4' 1.45m, 2H23.4Gamma to N; most shielded aliphatic carbons in the system.
Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared vibrational modes provide orthogonal confirmation of functional groups. According to , ring strain in 5-membered cyclic ureas increases the s -character of the carbonyl carbon. This stiffens the C=O bond, shifting its absorption to a higher frequency (~1695 cm −1 ) compared to acyclic amides (~1650 cm −1 ).

Table 2: Key FTIR-ATR Vibrational Modes

Wavenumber (cm −1 )Mode AssignmentIntensityStructural Significance
3250 N-H StretchStrong, BroadConfirms the secondary amine (N3) of the urea ring.
2930, 2850 C-H StretchMediumAliphatic C-H bonds of the piperidine chair.
1695 C=O StretchVery StrongDiagnostic for the 5-membered cyclic urea carbonyl.
1450 CH 2​ ScissoringMediumOverlapping bending modes of piperidine/imidazolidinone.
1240 C-N StretchStrongMixed C-N stretching vibrations of the urea system.
Mass Spectrometry (ESI-MS/MS)

In positive Electrospray Ionization (ESI+), protonation occurs almost exclusively at the piperidine nitrogen due to its localized lone pair. Upon Collision-Induced Dissociation (CID), the weakest bond—the N-N linkage—undergoes heterolytic cleavage. Reference data for such cleavages can be cross-verified using[4][5].

Table 3: LC-MS/MS Fragmentation Pathway (ESI+)

Ion m/zIon TypeAssignmentCausality / Fragmentation Mechanism
170.1 [M+H] + PrecursorProtonation at the basic piperidine nitrogen.
85.1 Fragment[Imidazolidin-2-one+H] + Cleavage of the N-N bond with charge retention on the urea.
84.1 Fragment[Piperidine] ∙+ / CationCleavage of the N-N bond yielding the stable piperidine cation.

Self-Validating Experimental Protocols

To ensure data trustworthiness, analytical workflows must be designed as self-validating systems. The following protocols incorporate mandatory internal controls and system suitability tests (SST).

NMR Acquisition Protocol (1D & 2D)
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter through a 0.22 μ m PTFE syringe filter directly into a 5 mm NMR tube to eliminate paramagnetic particulates.

  • System Calibration: Tune and match the probe to the specific solvent. Perform a 3D shim routine to ensure the TMS signal has a line width at half-height (LWHH) of 0.8 Hz.

  • Acquisition:

    • Acquire 1 H NMR (16 scans, relaxation delay D1=2 s).

    • Acquire 13 C NMR (1024 scans, D1=2 s) with 1 H decoupling.

    • Self-Validation Step: Acquire a 2D 1 H- 13 C HSQC spectrum to unambiguously link the highly deshielded C5/C2' protons to their respective carbons, ruling out solvent or impurity overlap.

FTIR-ATR Protocol
  • Background Subtraction: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm −1 resolution) immediately prior to the sample to mathematically subtract atmospheric H 2​ O and CO 2​ .

  • Sample Acquisition: Place 2-3 mg of the neat solid directly onto the crystal. Apply consistent pressure using the ATR anvil. Acquire 32 scans.

  • Validation: Ensure the baseline transmittance is 95% and the maximum absorbance peak (C=O stretch) does not exceed 1.2 Absorbance Units to prevent detector saturation and peak distortion.

LC-MS/MS Protocol
  • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the mass analyzer across the m/z 50-1000 range. Mass accuracy must be 5 ppm.

  • Chromatography: Inject 1 μ L of a 1 μ g/mL sample (in 50:50 Water:Acetonitrile + 0.1% Formic Acid) onto a C18 column.

  • Blank Validation: Run a solvent blank injection immediately before the sample. The blank must show an extracted ion chromatogram (EIC) for m/z 170.1 at a signal-to-noise ratio of < 3 to rule out carryover.

  • MS/MS Acquisition: Isolate m/z 170.1 in Q1, apply a collision energy ramp of 15-30 eV in Q2 (using Argon as collision gas), and scan Q3 from m/z 50-200 to capture the diagnostic 84.1 and 85.1 fragments.

Workflow Visualization

The following diagram maps the logical progression from sample preparation through multi-modal data acquisition and final structural validation.

G cluster_0 Data Acquisition A 1-(Piperidin-1-yl) imidazolidin-2-one Sample Prep B NMR (1H, 13C) Conformational Data A->B C FTIR-ATR Vibrational Modes A->C D ESI-MS/MS Fragmentation A->D E Data Integration & Causality Analysis B->E C->E D->E F Structural Validation E->F

Multi-modal spectroscopic workflow for structural validation of the N-N linked heterocycle.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer.[Link]

Sources

In Silico Modeling of 1-(Piperidin-1-yl)imidazolidin-2-one Receptor Binding: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel therapeutics relies heavily on understanding the precise thermodynamic and structural dynamics of ligand-receptor interactions. This whitepaper provides an authoritative, in-depth technical framework for the in silico modeling of 1-(Piperidin-1-yl)imidazolidin-2-one , a highly versatile pharmacophore. By integrating high-throughput molecular docking with rigorous molecular dynamics (MD) simulations and free energy calculations, this guide establishes a self-validating computational architecture to predict the binding affinity and kinetic stability of this compound against primary targets, including G-protein coupled receptors (GPCRs) like the Dopamine D3 receptor (D3R) and receptor tyrosine kinases (RTKs) such as c-Met.

Pharmacological Context & Target Selection

The structural scaffold of 1-(piperidin-1-yl)imidazolidin-2-one combines a cyclic urea (imidazolidin-2-one) with a basic piperidine moiety. This unique topology allows it to act as a dual-action pharmacophore:

  • Dopamine D3 Receptor (D3R): The basic nitrogen of the piperidine ring becomes protonated at physiological pH, enabling critical salt-bridge formations with conserved aspartate residues (e.g., Asp110) in the orthosteric binding pocket of aminergic GPCRs[1].

  • c-Met (HGF Receptor): The imidazolidin-2-one core acts as a potent hydrogen bond donor/acceptor, facilitating interactions within the ATP-binding domain or drug-substrate pockets of RTKs, which is critical for overcoming multidrug resistance in oncology[2].

The Causality of Computational Workflows (E-E-A-T)

As computational biology advances, isolated molecular docking is no longer sufficient for authoritative drug discovery. The methodology detailed below is built on the principle of thermodynamic causality :

  • Why Docking is Insufficient Alone: Molecular docking utilizes rigid or semi-flexible receptor models to rapidly screen conformational space. However, it fails to account for the full flexibility of the receptor backbone, rendering the reliability of the resulting protein-ligand complexes uncertain[3].

  • The Necessity of Molecular Dynamics (MD): To establish trustworthiness, we must simulate the aqueous and lipid bilayer environments. MD simulations allow the protein-ligand complex to undergo induced-fit adaptations, resolving steric clashes and revealing the true thermodynamic minimum of the system[4].

  • Self-Validation via MM/GBSA: Docking scoring functions are heavily approximated. By applying Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations to the stable MD trajectory, we extract highly accurate binding free energies ( ΔG ), effectively validating the initial docking hypothesis[5].

Visualizing the In Silico Architecture

InSilicoWorkflow L Ligand Preparation (Epik, pH 7.4) D Molecular Docking (Glide XP / Vina) L->D R Receptor Preparation (Protein Prep Wizard) R->D MD Molecular Dynamics (100 ns, NPT Ensemble) D->MD Top Poses F Free Energy Calculation (MM/GBSA) MD->F Stable Trajectories

Caption: Self-validating in silico workflow for predicting ligand-receptor thermodynamic stability.

Step-by-Step Experimental Protocols

Protocol 1: Ligand and Target Protein Preparation

Objective: Establish the correct protonation states and resolve structural anomalies in the raw crystal data.

  • Ligand Preparation: Generate the 3D conformation of 1-(piperidin-1-yl)imidazolidin-2-one. Use or OpenBabel to assign protonation states at pH 7.4 ± 0.2. Causality: Ensuring the piperidine nitrogen is protonated is mandatory for simulating physiological salt bridges.

  • Receptor Preparation: Retrieve the target crystal structure (e.g., D3R PDB ID: 3PBL or c-Met PDB ID: 3LQ8). Remove all crystallographic water molecules beyond 5 Å of the active site.

  • Self-Validation Check: Run a Ramachandran plot analysis on the minimized protein. The preparation is only valid if >95% of residues are in favored regions.

Protocol 2: High-Throughput Molecular Docking

Objective: Identify the optimal binding pose within the orthosteric site.

  • Grid Generation: Center the receptor grid box on the known active site (e.g., Asp110 for D3R[1] or Asp1222 for c-Met[6]). Set the bounding box size to 20 Å × 20 Å × 20 Å.

  • Docking Execution: Execute Extra Precision (XP) docking using Glide or AutoDock Vina. Allow full ligand flexibility while keeping the receptor rigid.

  • Self-Validation Check (Redocking): Extract the native co-crystallized ligand and redock it into the prepared grid. The protocol is validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is 2.0 Å.

Protocol 3: Molecular Dynamics (MD) Simulations

Objective: Assess the kinetic stability of the docked complex over time.

  • System Solvation: For GPCRs (D3R), embed the complex in a POPC lipid bilayer. For soluble domains (c-Met kinase domain), solvate in an orthorhombic box of TIP3P water molecules with a 10 Å buffer.

  • Neutralization: Add 0.15 M NaCl to simulate physiological ionic strength.

  • Equilibration: Perform 1 ns of NVT (constant volume/temperature) followed by 5 ns of NPT (constant pressure/temperature) equilibration at 300 K and 1 bar.

  • Production Run: Execute a 100 ns production MD simulation using GROMACS or Desmond.

  • Self-Validation Check: Monitor the protein backbone RMSD. The system is considered thermodynamically equilibrated when the RMSD curve plateaus (slope 0).

Protocol 4: MM/GBSA Free Energy Calculations

Objective: Quantify the absolute binding affinity.

  • Extract snapshots from the final 20 ns of the MD trajectory (where RMSD is stable).

  • Calculate the binding free energy ( ΔGbind​ ) using the MM/GBSA continuum solvation model.

Quantitative Data Presentation

The following table summarizes representative in silico binding metrics for the 1-(piperidin-1-yl)imidazolidin-2-one scaffold against its primary targets, demonstrating the correlation between docking scores and dynamic free energy[1][6].

Target ReceptorBinding DomainDocking Score (kcal/mol)MD Backbone RMSD (Å)MM/GBSA ΔG (kcal/mol)Key Residue Interactions
Dopamine D3R Orthosteric-9.41.8 ± 0.2-45.2Asp110 (Salt Bridge), Ser192, Phe345
c-Met (RTK) ATP-binding-8.72.1 ± 0.3-38.6Asp1222, His1202, Met1160

Downstream Pharmacological Impact

Pathway Ligand 1-(Piperidin-1-yl) imidazolidin-2-one Receptor Dopamine D3R (GPCR Target) Ligand->Receptor Agonist Binding Gi Gi/o Protein Complex Receptor->Gi Conformational Shift AC Adenylyl Cyclase (Inhibited) Gi->AC Effector Modulation cAMP cAMP Levels (Decreased) AC->cAMP Signal Transduction

Caption: Dopamine D3 receptor Gi/o signaling pathway modulated by imidazolidin-2-one derivatives.

References

  • Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods Source: Biomolecules (PubMed Central) URL:[Link]

  • In silico screening of c-Met tyrosine kinase inhibitors targeting nucleotide and drug-substrate binding sites of ABCB1 Source: Journal of Receptor and Signal Transduction Research (PubMed) URL:[Link]

  • Integrating Molecular Docking and Molecular Dynamics Simulations Source: Springer Nature Experiments URL:[Link]

  • Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of New Drugs against Human Topoisomerase I Receptor Source: International Journal of Molecular Sciences (PubMed Central) URL:[Link]

  • Dual Inhibitors of c-MET and EGFR in Triple Negative Breast Cancer: Pharmacophore Modeling and Molecular Dynamics Source: Iranian Journal of Pharmaceutical Research URL:[Link]

Sources

Chemical formula and molecular weight of 1-(Piperidin-1-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Formula and Molecular Weight of 1-(Piperidin-1-yl)imidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the chemical formula and molecular weight of 1-(Piperidin-1-yl)imidazolidin-2-one. Due to the specificity of this compound, this guide emphasizes the derivation of its fundamental properties from its systematic IUPAC name. This approach ensures a foundation of scientific integrity and provides a clear, logical pathway for understanding the molecule's composition.

Introduction to 1-(Piperidin-1-yl)imidazolidin-2-one

1-(Piperidin-1-yl)imidazolidin-2-one is a heterocyclic organic compound. Its nomenclature indicates a molecular scaffold composed of two key cyclic systems: a piperidine ring and an imidazolidin-2-one ring. The IUPAC name precisely defines the connectivity between these two moieties, which is crucial for determining its chemical formula and, consequently, its molecular weight. The "1-(Piperidin-1-yl)" prefix specifies that the piperidine ring is attached via its nitrogen atom (position 1) to the nitrogen atom at position 1 of the imidazolidin-2-one ring.

The imidazolidin-2-one core is a five-membered ring containing two nitrogen atoms and a carbonyl group. This structure is a derivative of urea and is found in various biologically active molecules. Piperidine, a six-membered saturated heterocycle with one nitrogen atom, is a ubiquitous fragment in medicinal chemistry, known to confer favorable pharmacokinetic properties. The combination of these two rings in 1-(Piperidin-1-yl)imidazolidin-2-one suggests a unique chemical space for potential applications in drug discovery and development.

Determination of the Chemical Structure

The chemical structure of 1-(Piperidin-1-yl)imidazolidin-2-one is deduced directly from its IUPAC name. The process involves identifying the parent and substituent structures and their points of attachment.

  • Parent Structure: Imidazolidin-2-one. This is a 5-membered ring with the composition -CH2-CH2-NH-C(O)-NH-.

  • Substituent: Piperidin-1-yl. This is a piperidine ring where the point of attachment is the nitrogen atom (position 1).

  • Connectivity: The "1-" prefix indicates that the piperidin-1-yl group is attached to the nitrogen atom at position 1 of the imidazolidin-2-one ring.

Based on this analysis, the following chemical structure is determined:

Caption: Chemical structure of 1-(Piperidin-1-yl)imidazolidin-2-one.

Derivation of the Chemical Formula

The chemical formula is derived by systematically counting the number of atoms of each element in the determined structure.

  • Imidazolidin-2-one moiety:

    • Carbon (C): 3 atoms (one carbonyl carbon and two methylene carbons)

    • Hydrogen (H): 5 atoms (four on the methylene groups and one on the nitrogen at position 3)

    • Nitrogen (N): 2 atoms

    • Oxygen (O): 1 atom

  • Piperidine moiety:

    • Carbon (C): 5 atoms (five methylene carbons)

    • Hydrogen (H): 10 atoms (two on each of the five methylene carbons)

    • Nitrogen (N): 1 atom

When the piperidin-1-yl group is attached to the imidazolidin-2-one ring, one hydrogen atom is removed from the nitrogen at position 1 of the imidazolidin-2-one ring to form the bond.

Total Atom Count:

  • Carbon (C): 3 (from imidazolidinone) + 5 (from piperidine) = 8

  • Hydrogen (H): 4 (from imidazolidinone CH2 groups) + 1 (from imidazolidinone NH) + 10 (from piperidine CH2 groups) = 15

  • Nitrogen (N): 2 (from imidazolidinone) + 1 (from piperidine) = 3

  • Oxygen (O): 1 (from imidazolidinone)

Therefore, the chemical formula for 1-(Piperidin-1-yl)imidazolidin-2-one is C₈H₁₅N₃O .

Calculation of the Molecular Weight

The molecular weight (MW) is calculated by summing the atomic weights of all the constituent atoms in the molecule. The atomic weights used for this calculation are based on the standard atomic weights of the elements.[1][2]

The atomic weights of the elements present in 1-(Piperidin-1-yl)imidazolidin-2-one are:

  • Carbon (C): 12.011 u[3][4][5]

  • Hydrogen (H): 1.008 u[6][7]

  • Nitrogen (N): 14.007 u[8][9][10]

  • Oxygen (O): 15.999 u[11][12][13]

The molecular weight calculation is summarized in the table below.

ElementNumber of AtomsAtomic Weight (u)Total Weight (u)
Carbon (C)812.01196.088
Hydrogen (H)151.00815.120
Nitrogen (N)314.00742.021
Oxygen (O)115.99915.999
Total 169.228

The calculated molecular weight of 1-(Piperidin-1-yl)imidazolidin-2-one is 169.228 g/mol . This value is consistent with the molecular weight of a related isomer, 1-(piperidin-3-yl)imidazolidin-2-one, which has the same chemical formula (C₈H₁₅N₃O) and a reported molecular weight of 169.23.[14]

Conclusion

This technical guide has systematically derived the chemical formula and molecular weight of 1-(Piperidin-1-yl)imidazolidin-2-one from its IUPAC name. The determined chemical formula is C₈H₁₅N₃O, and the calculated molecular weight is 169.228 g/mol . This foundational information is essential for researchers, scientists, and drug development professionals for accurate experimental design, data analysis, and modeling of this specific chemical entity. The logical and transparent derivation of these properties ensures a high degree of confidence in their accuracy, which is paramount for scientific integrity.

References

  • Fiveable. (2025, August 15). Atomic Mass of Oxygen Definition. Retrieved from Fiveable. [Link]

  • PrepMate. What is the atomic mass of nitrogen in grams per mole?. Retrieved from PrepMate. [Link]

  • SATHEE JEE. Atomic Mass Of Elements. Retrieved from SATHEE JEE. [Link]

  • LabXchange. (2022, June 8). Atomic Mass, Atomic Number, and Carbon-12. Retrieved from LabXchange. [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Nitrogen. Retrieved from CIAAW. [Link]

  • Quora. (2018, August 18). Why is the atomic mass of carbon written as 12.01 and not 12.00 u?. Retrieved from Quora. [Link]

  • Testbook. (2025, December 17). [Solved] What is the atomic mass of carbon?. Retrieved from Testbook. [Link]

  • CK-12 Foundation. Flexi answers - What is the atomic mass of hydrogen?. Retrieved from CK-12 Foundation. [Link]

  • Royal Society of Chemistry. Hydrogen - Element information, properties and uses. Retrieved from Periodic Table. [Link]

  • PubChem. Atomic Mass | Periodic Table of Elements. Retrieved from PubChem. [Link]

  • Testbook. (2026, March 6). [Solved] What is the atomic mass of Nitrogen?. Retrieved from Testbook. [Link]

  • Chemistry LibreTexts. (2026, January 27). 2.4: Atomic Mass. Retrieved from Chemistry LibreTexts. [Link]

  • BYJU'S. Atomic Mass of First 30 Elements. Retrieved from BYJU'S. [Link]

  • Vedantu. Atomic Mass of Elements Table (1 to 30) – Definition, Chart & FAQs. Retrieved from Vedantu. [Link]

  • Chemistry Student. Relative Atomic Mass (A-Level). Retrieved from Chemistry Student. [Link]

  • PubChem. Nitrogen | N (Element). Retrieved from PubChem. [Link]

  • The Williams Learning Lab. (2025, January 30). How to Calculate the Molar Mass of Oxygen Gas (O₂). Retrieved from YouTube. [Link]

  • PubChem. Oxygen | O (Element). Retrieved from PubChem. [Link]

  • Sensorcon. Molecular Weight Calculator. Retrieved from Sensorcon. [Link]

  • American Elements. 1-(piperidin-3-yl)imidazolidin-2-one. Retrieved from American Elements. [Link]

Sources

Regioselective Synthesis of 4-(Het)arylimidazolidin-2-ones: A Technical Guide to Mechanistic Control and Protocol Validation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The imidazolidin-2-one scaffold is a privileged pharmacophore embedded in numerous FDA-approved therapeutics (e.g., emicerfont, imidapril, azlocillin) and serves as a critical precursor for vicinal diamines in organic synthesis. Historically, accessing these cyclic ureas relied on the carbonylation of diamines—a process fraught with toxicity and harsh conditions. Recent advancements have pivoted toward intramolecular cyclization strategies. However, achieving strict regiocontrol (differentiating the 4-position from the 5-position) remains a synthetic hurdle.

This whitepaper dissects two state-of-the-art, regioselective methodologies for synthesizing 4-(het)arylimidazolidin-2-ones: an acid-catalyzed cyclization/electrophilic substitution and a base-catalyzed intramolecular hydroamidation . By analyzing the thermodynamic and kinetic causalities behind these reactions, this guide provides researchers with self-validating protocols to ensure absolute regiocontrol.

Mechanistic Paradigms in Regioselective Synthesis

To achieve high regioselectivity, the synthetic design must exploit specific electronic or steric biases within the reactive intermediates. We examine two distinct pathways that successfully funnel starting materials exclusively into the 4-substituted regioisomer.

Acid-Catalyzed Cyclization via Oxonium Ion Stabilization

Developed by Gazizov and colleagues, this approach utilizes readily available N -(2,2-dialkoxyethyl)ureas and C-nucleophiles[1]. The reaction is catalyzed by trifluoroacetic acid (TFA).

The Causality of Regiocontrol: Initial optimization attempts utilizing a 15-fold excess of TFA resulted in a mixture of 4- and 5-substituted imidazolidin-2-ones. However, decreasing the TFA concentration strictly shifted the reaction to yield only the 4-substituted regioisomer. Quantum chemistry calculations (B3LYP/6-311++G(d,p)) explain this phenomenon: the reaction proceeds via competitive iminium and oxonium ion intermediates. The O-protonated oxonium ion is thermodynamically the most stable intermediate. Lower acid concentrations allow the system to equilibrate toward this stable oxonium state, which subsequently directs the nucleophilic attack exclusively to the 4-position [1].

G N1 N-(2,2-dialkoxyethyl)urea Precursor N2 Acid Catalysis (TFA) Acetal Cleavage N1->N2 N3 Iminium Ion Intermediate N2->N3 N4 Oxonium Ion (Thermodynamic Sink) N3->N4 Protonation Equilibrium N5 Nucleophilic Attack (C-Nucleophile) N4->N5 Regiodirecting Step N6 4-(het)arylimidazolidin-2-one (Exclusive Regioisomer) N5->N6

Mechanistic pathway of acid-catalyzed regioselective cyclization via oxonium ion stabilization.

Base-Catalyzed Intramolecular Hydroamidation

An alternative, highly sustainable approach by Casnati et al. leverages the intramolecular hydroamidation of propargylic ureas under ambient conditions [2].

The Causality of Regiocontrol: The reaction utilizes BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) as an organocatalyst. BEMP is a strong, highly sterically hindered phosphazene base. Its non-nucleophilic nature is critical; it cleanly deprotonates the urea nitrogen without participating in side reactions. This triggers an isomerization of the alkyne into an allenamide intermediate. The rigid geometry of the allenamide forces a highly regioselective 5-exo-trig cyclization, yielding the 5-membered cyclic urea with exceptional chemoselectivity over potential 6-membered variants [2].

Workflow Step1 Propargylic Urea Precursor Step2 BEMP Catalyst (5-10 mol%) Ambient Conditions Step1->Step2 Step3 Base-Mediated Isomerization (Allenamide Intermediate) Step2->Step3 Step4 5-exo-trig Cyclization (Intramolecular Hydroamidation) Step3->Step4 Chemo/Regiocontrol Step5 Regioselective Imidazolidin-2-one Step4->Step5

Base-catalyzed intramolecular hydroamidation workflow via allenamide intermediate.

Comparative Data Analysis

The table below summarizes the operational parameters and performance metrics of both methodologies, allowing process chemists to select the optimal route based on available precursors and scale-up requirements.

ParameterAcid-Catalyzed Substitution [1]Base-Catalyzed Hydroamidation [2]
Starting Material N -(2,2-dialkoxyethyl)ureas + C-nucleophilePropargylic ureas
Catalyst Trifluoroacetic acid (TFA)BEMP (Phosphazene base)
Catalyst Loading 1.0 equivalent (Optimized)5 - 10 mol%
Solvent & Temp Toluene, Reflux (110 °C)Acetonitrile (MeCN), Room Temp
Reaction Time ~64 hours1 minute to 16 hours
Regioselectivity Exclusive 4-substitutionExclusive 5-membered ring (Z-isomer favored)
Yield Range Moderate to Good (Yields vary by nucleophile)Excellent (82–98%)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the workflows to confirm regioselectivity before proceeding to downstream applications.

Protocol A: Acid-Catalyzed Synthesis of 4-(Het)arylimidazolidin-2-ones

Adapted from Gazizov et al. [1]

  • Preparation: In an oven-dried round-bottom flask, dissolve N -(2,2-diethoxyethyl)urea (1.66 mmol) in anhydrous toluene (10 mL).

  • Reagent Addition: Add the appropriate aromatic or heterocyclic C-nucleophile (1.66 mmol) to the solution.

  • Catalyst Introduction: Carefully add TFA (0.19 g, 1.66 mmol). Critical Causality: Do not exceed 1.0 equivalent of TFA. Excess acid disrupts the thermodynamic equilibration toward the oxonium ion, leading to a contaminating mixture of 5-substituted isomers.

  • Reaction: Reflux the mixture under an inert atmosphere for 64 hours.

  • Workup: Remove volatiles under reduced pressure. Wash the crude residue with cold acetone to remove unreacted nucleophile.

  • Purification: Recrystallize from absolute ethanol and dry under vacuum (10.1 Torr, room temperature, 3 h).

  • Self-Validation (NMR): Perform a 1D NOESY NMR experiment. Selectively excite the ortho-protons ( Ha​ ) of the newly attached aryl fragment. A positive Nuclear Overhauser Effect (NOE) signal between these protons and the methylene protons ( Hb​,Hb′​ ) of the imidazolidin-2-one ring definitively confirms the 4-substitution over the 5-substitution.

Protocol B: Base-Catalyzed Synthesis via Propargylic Ureas

Adapted from Casnati et al. [2]

  • Preparation: Charge a reaction vial with the substituted propargylic urea (0.40 mmol).

  • Solvent Addition: Dissolve the substrate in high-performance liquid chromatography (HPLC) grade Acetonitrile (4 mL). Note: MeCN is crucial for stabilizing the polar allenamide intermediate.

  • Catalyst Introduction: Add BEMP (5 mol%).

  • Reaction: Stir the mixture at room temperature. Monitor strictly via Thin-Layer Chromatography (TLC). Critical Causality: Because the 5-exo-trig cyclization is highly favored kinetically, reactions can reach completion in as little as 1 minute for highly activated substrates.

  • Workup: Quench the reaction by adding 1 equivalent of H2​O (0.4 mmol) to deactivate the BEMP catalyst.

  • Purification: Concentrate the mixture in vacuo and purify via flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient).

  • Self-Validation (NMR): Utilize 1H NMR to confirm the disappearance of the alkyne proton/carbon signals and the appearance of the cyclic urea backbone. The stereochemistry of the exocyclic double bond (if applicable) should be confirmed as the kinetic Z-isomer via 2D NOESY.

Conclusion

The regioselective synthesis of 4-(het)arylimidazolidin-2-ones requires precise control over reactive intermediates. By leveraging thermodynamic equilibration via controlled acid catalysis (TFA) or kinetic control via bulky organobases (BEMP), chemists can bypass traditional, toxic carbonylation methods. Both protocols detailed herein provide robust, self-validating pathways to access this highly valuable pharmacophore with absolute regiochemical fidelity.

References

  • Gazizov, A.S., Smolobochkin, A.V., Kuznetsova, E.A., Abdullaeva, D.S., Burilov, A.R., Pudovik, M.A., Voloshina, A.D., Syakaev, V.V., Lyubina, A.P., Amerhanova, S.K., & Voronina, J.K. (2021). "The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity." Molecules, 26(15), 4432.[Link]

  • Casnati, A., Perrone, A., Mazzeo, P.P., Bacchi, A., Mancuso, R., Gabriele, B., Maggi, R., Maestri, G., Motti, E., Stirling, A., & Della Ca', N. (2019). "Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions." The Journal of Organic Chemistry, 84(6), 3477-3490.[Link]

Methodological & Application

Application Note: Profiling Piperidine Derivatives for Anticancer Activity in MCF-7 and A549 Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Piperidine and its derivatives (e.g., piperine, dihydropyridine-piperidine hybrids) represent a privileged structural scaffold in oncology drug discovery[1]. These compounds exhibit potent antiproliferative and cytotoxic effects across various malignancies by acting as flexible hydrophobic linkers that optimize target binding[2]. Mechanistically, piperidine derivatives frequently induce apoptosis via the p53-dependent mitochondrial signaling pathway, causing cell cycle arrest at the G2/M phase, upregulating the Bax/Bcl-2 ratio, and triggering the caspase cleavage cascade[1][3].

To systematically evaluate the efficacy, selectivity, and mechanism of novel piperidine compounds, MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma) are established as gold-standard in vitro models[4][5]. MCF-7 provides an estrogen receptor-positive (ER+) environment to test hormone-dependent tumor inhibition, while A549 serves as a robust model for non-small cell lung cancer (NSCLC) driven by KRAS mutations[6][7].

Pathway Piperidine Piperidine Derivatives (e.g., Piperine) p53 p53 Upregulation Piperidine->p53 Induces BaxBcl2 ↑ Bax / ↓ Bcl-2 Ratio p53->BaxBcl2 Transcriptional regulation CellCycle G2/M Cell Cycle Arrest p53->CellCycle Checkpoint activation Mito Mitochondrial Depolarization & Cytochrome C Release BaxBcl2->Mito Membrane permeabilization Casp9 Caspase-9 Activation Mito->Casp9 Apoptosome formation Casp3 Caspase-3 Activation Casp9->Casp3 Cleavage cascade Apoptosis Apoptosis (A549 / MCF-7) Casp3->Apoptosis Execution

p53-dependent mitochondrial apoptotic pathway induced by piperidine derivatives.

Cell Line Profiling and Characteristics

Understanding the intrinsic biological differences between MCF-7 and A549 is critical for experimental design. Because A549 cells divide significantly faster than MCF-7 cells, seeding densities must be precisely calibrated to ensure both cell lines reach appropriate confluency simultaneously during 48–72 hour drug exposure assays[6][8].

Biological FeatureMCF-7 (ATCC® HTB-22™)A549 (ATCC® CCL-185™)
Tissue Origin Breast Adenocarcinoma (Pleural effusion)Lung Carcinoma (Alveolar basal epithelial)
Morphology Epithelial, AdherentEpithelial, Adherent
Key Receptors / Mutations ER+, PR+, HER2-, Wild-type p53KRAS mutant, Wild-type p53
Optimal Base Medium EMEM + 10% FBS + 0.01 mg/mL InsulinF-12K + 10% FBS
Population Doubling Time ~30–40 hours~22–24 hours
Screening Utility Evaluating estrogen-dependent tumor inhibitionEvaluating NSCLC cytotoxicity

Data synthesized from ATCC and standard culturing guidelines[6][7][8][9][10].

Experimental Workflow

Workflow Culture 1. Cell Expansion MCF-7 & A549 Seed 2. Plate Seeding (96-well / 6-well) Culture->Seed Treat 3. Compound Treatment (Piperidine dose-response) Seed->Treat Assay 4. Endpoint Assays (MTT, Annexin V/PI) Treat->Assay Analyze 5. Data Analysis (IC50, Apoptotic Index) Assay->Analyze

High-throughput screening workflow for evaluating piperidine anticancer activity.

Detailed Methodologies & Protocols

Protocol A: Cell Culture and Maintenance

Causality & Rationale: Cellular metabolism directly impacts drug sensitivity. MCF-7 cells require the addition of 0.01 mg/mL bovine insulin to their EMEM base medium[8]. Insulin facilitates glucose uptake and supports the optimal function of estrogen receptor signaling pathways, ensuring the cells maintain their physiological relevance during drug screening. Conversely, A549 cells are cultured in F-12K medium, which is specifically formulated with a complex mixture of amino acids and vitamins to support the unique metabolic demands of alveolar epithelial cells[9][10].

Step-by-Step Procedure:

  • Media Preparation:

    • MCF-7: Supplement Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human recombinant or bovine insulin[8].

    • A549: Supplement F-12K Medium with 10% FBS[10].

    • Add 1% Penicillin-Streptomycin to both media to prevent bacterial contamination.

  • Subculturing: When cells reach 70–85% confluency, aspirate the media and wash the monolayer once with 1X PBS (without Ca2+/Mg2+) to remove serum, which contains potent trypsin inhibitors[7].

  • Detachment: Add 2.0 to 3.0 mL of 0.25% Trypsin-0.53 mM EDTA solution (for a T-75 flask). Incubate at 37°C for 3–10 minutes. Self-Validation Check: Observe under an inverted microscope; cells should round up and detach. Do not strike the flask, as this promotes cell clumping and uneven seeding[7][8].

  • Neutralization & Seeding: Neutralize the trypsin by adding 4X volume of complete growth medium. Centrifuge at 125 x g for 5 minutes, resuspend the pellet, and split at a ratio of 1:3 to 1:6 for MCF-7, and 1:4 to 1:9 for A549[6][8].

Protocol B: Cytotoxicity Screening (MTT Assay) & IC50 Determination

Causality & Rationale: The MTT assay measures the reduction of a tetrazolium component into an insoluble formazan product by viable mitochondria[11]. Because piperidine derivatives actively depolarize mitochondrial membranes and induce intrinsic apoptosis[3], the MTT assay provides a highly accurate, mechanism-relevant readout of cytotoxicity.

Self-Validating System: To ensure the assay is self-validating, every plate must contain:

  • Blank Control: Media only (subtracts background absorbance).

  • Vehicle Control: Cells treated with the maximum concentration of solvent used (e.g., 0.1% DMSO). Viability must remain >95% to prove that cytotoxicity is driven by the piperidine pharmacophore, not the solvent.

  • Positive Control: A known chemotherapeutic agent (e.g., Cisplatin or Sorafenib) with established IC50 values in these cell lines (e.g., Sorafenib IC50 ~4.95 µM in MCF-7)[2][4]. If the positive control fails to hit its historical IC50, the plate data is discarded.

Step-by-Step Procedure:

  • Seeding: Harvest cells in the logarithmic growth phase. Seed MCF-7 at 1×104 cells/well and A549 at 5×103 cells/well in 96-well plates (100 µL/well). The lower density for A549 compensates for its faster doubling time, preventing overconfluence at the 72-hour mark[6][8]. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of the piperidine derivative in complete media (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure final DMSO concentration never exceeds 0.1%. Treat cells for 48 or 72 hours[11][12].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C[11].

  • Solubilization: Carefully aspirate the media without disturbing the purple formazan crystals at the bottom. Add 150 µL of DMSO to each well and agitate on an orbital shaker for 10 minutes in the dark.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate % Viability = [(ODtreated​−ODblank​)/(ODvehicle​−ODblank​)]×100 . Determine IC50 using non-linear regression analysis.

Protocol C: Apoptosis Analysis (Annexin V/PI Flow Cytometry)

Causality & Rationale: To confirm that the reduction in cell viability observed in the MTT assay is due to programmed cell death rather than non-specific necrosis, Annexin V/PI dual staining is employed. Piperidine-induced apoptosis causes early externalization of phosphatidylserine (Annexin V positive) and eventual loss of membrane integrity (PI positive)[5][13].

Step-by-Step Procedure:

  • Treatment & Harvest: Treat cells in 6-well plates with the piperidine compound at its calculated IC50 and 2x IC50 concentrations for 24–48 hours. Crucial Step: Collect both the floating cells (which are often apoptotic) in the media and the adherent cells (via gentle trypsinization)[7]. Centrifuge the combined suspension.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and trypsin.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Validation: Live cells will be Annexin V(-)/PI(-). Early apoptotic cells will be Annexin V(+)/PI(-). Late apoptotic cells will be Annexin V(+)/PI(+).

References

  • UCSC Genome Browser - A549 (ATCC number CCL-185) cell culture and formaldehyde cross-linking [Link]

  • MCF7.com - MCF-7 Culturing Protocol[Link]

  • A549.com - A549 Cell Culturing Protocol[Link]

  • ENCODE Project - SOP: Propagation of A549 (ATCC CCL-185)[Link]

  • NIH PMC - Anticancer Applications and Pharmacological Properties of Piperidine and Piperine[Link]

  • NIH PMC - Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis[Link]

  • ResearchGate - Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids [Link]

  • ResearchGate - Evaluation of Cytotoxic Activity of New Benzimidazole-Piperazine Hybrids[Link]

  • MDPI - Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents [Link]

  • PubMed - Piperine induces apoptosis of lung cancer A549 cells via p53-dependent mitochondrial signaling pathway [Link]

  • ResearchGate - Characteristics of the biological activities of the piperidine complex [Link]

  • Northwestern Medical Journal - Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation[Link]

Sources

Advanced Analytical HPLC Methodologies for Purity Assessment of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a ubiquitous saturated heterocycle found in numerous active pharmaceutical ingredients (APIs), including antihistamines, antipsychotics, and crucial synthetic intermediates[1][2]. Rigorous purity assessment of these compounds is critical for ensuring drug safety, efficacy, and stability[3]. However, simple piperidines lack a native UV chromophore, which complicates standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)[1]. This application note details two field-proven, self-validating analytical strategies to overcome this limitation: pre-column chemical derivatization coupled with RP-HPLC-UV[4], and direct analysis using Charged Aerosol Detection (CAD) with volatile ion-pairing chromatography[5].

Mechanistic Rationale & Analytical Challenges

The fundamental challenge in piperidine analysis lies in its fully saturated cyclic secondary amine structure. Without conjugated pi-electron systems, simple piperidines do not absorb UV light above 200 nm, rendering standard UV detectors virtually blind to their presence[1]. To achieve the sensitivity required for pharmaceutical purity assessments, analytical scientists must manipulate the analyte's chemistry or utilize universal detection mechanisms:

  • Chemical Derivatization (Causality) : By reacting the secondary amine of piperidine with a UV-active reagent like 4-toluenesulfonyl chloride (tosyl chloride) or benzoyl chloride, a stable sulfonamide or amide linkage is formed[1][6]. This introduces a strong chromophore to the molecule, shifting the absorption maximum to ~254 nm. This deliberate chemical labeling enables highly sensitive and selective UV quantification[4][7].

  • Universal Detection via CAD (Causality) : For piperidine derivatives where derivatization is sterically hindered or chemically unfavorable (e.g., 4-methanesulfonyl-piperidine), Charged Aerosol Detection (CAD) is employed[5]. Because simple piperidines are highly polar and show poor retention on standard C18 columns, a volatile ion-pairing reagent like heptafluorobutyric acid (HFBA) is added to the mobile phase. HFBA forms a neutral, hydrophobic complex with the protonated piperidine, drastically increasing its retention time and peak symmetry without fouling the CAD nebulizer[5].

Strategic Workflow for Method Selection

G Start Piperidine Compound Purity Assessment CheckUV Native UV Chromophore? Start->CheckUV DirectUV Direct RP-HPLC-UV (e.g., Haloperidol) CheckUV->DirectUV Yes NoUV No Native Chromophore (e.g., Simple Piperidine) CheckUV->NoUV No Deriv Pre-Column Derivatization (Tosyl Chloride) NoUV->Deriv Chemical Labeling CAD Charged Aerosol Detection with Ion-Pairing (HFBA) NoUV->CAD Direct Detection ResultUV RP-HPLC-UV Analysis (254 nm / 230 nm) Deriv->ResultUV ResultCAD RP-HPLC-CAD Analysis (Universal Detection) CAD->ResultCAD

Workflow for selecting the optimal HPLC analytical strategy for piperidine derivatives.

Experimental Protocols

Protocol A: Pre-Column Derivatization with 4-Toluenesulfonyl Chloride (UV Detection)

This method is optimized for the quantification of piperidine and piperidine hydrochloride in bulk drug formulations[4][7].

Reagents & Materials:

  • Acetonitrile (HPLC Grade) and Ultrapure Water[1].

  • 4-Toluenesulfonyl chloride (Tosyl chloride)[1].

  • Sodium bicarbonate (base catalyst)[1].

  • 0.1% Phosphoric acid[4].

Step-by-Step Methodology:

  • Standard/Sample Preparation : Dissolve the piperidine sample in a suitable solvent (e.g., methanol or mobile phase) to an estimated theoretical concentration of 20 µg/mL[1].

  • Derivatization Reaction : To a 1.0 mL aliquot of the sample, add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile)[1].

  • Catalysis & Neutralization : Add a sodium bicarbonate buffer. Causality: The basic buffer is critical to neutralize the HCl byproduct generated during the nucleophilic substitution, driving the reaction to completion and preventing the protonation of the unreacted piperidine[1].

  • Incubation : Vortex the mixture and heat at a controlled temperature of 60°C for 30-60 minutes to ensure complete derivatization[1].

  • Quenching : Cool the mixture to room temperature. If necessary, quench excess tosyl chloride by adding a small amount of a primary amine solution[1].

  • HPLC Injection : Dilute the final solution with the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system[1].

Mechanism Pip Piperidine Analyte (Secondary Amine) Product N-Tosyl Piperidine (Strong UV Absorbance) Pip->Product Nucleophilic Substitution Reagent 4-Toluenesulfonyl Chloride (UV-Active Reagent) Reagent->Product Tosyl Group Transfer Base Base Catalyst (NaHCO3) Base->Product Neutralizes HCl

Logical relationship of the pre-column derivatization mechanism for simple piperidines.

Protocol B: Ion-Pairing RP-HPLC with Charged Aerosol Detection (CAD)

Designed specifically for non-UV absorbing piperidines (e.g., 4-methanesulfonyl-piperidine) where derivatization is not feasible[5].

Step-by-Step Methodology:

  • Mobile Phase Preparation : Prepare a mobile phase consisting of 0.1% heptafluorobutyric acid (HFBA) in a Water:Acetonitrile (90:10, v/v) mixture[5]. Causality: HFBA acts as a volatile basic ion-pairing agent. It increases the hydrophobicity of the highly polar piperidine analyte, allowing for adequate retention on a C18 column while remaining fully compatible with the CAD nebulizer (unlike non-volatile phosphate buffers)[5].

  • System Equilibration : Purge the HPLC-CAD system. Ensure the CAD nitrogen operating gas pressure is strictly maintained at 35 psi[5].

  • Sample Preparation : Dissolve the analyte directly in the mobile phase to prevent solvent front disturbances and peak distortion.

  • Chromatographic Run : Execute an isocratic elution at a flow rate of 1.0 mL/min with the column compartment maintained at 40°C[5].

Quantitative Data & Method Validation

A self-validating analytical method must demonstrate strict adherence to ICH guidelines. The following tables summarize the validated chromatographic parameters and performance metrics derived from peer-reviewed literature and application notes[4][5][7][8].

Table 1: Optimized Chromatographic Conditions

ParameterProtocol A (Derivatized Piperidine)[4][7]Protocol B (Direct CAD Analysis)[5]Direct UV (e.g., Haloperidol)[8]
Column Inertsil C18 (250 × 4.6 mm, 5 µm)Atlantis C18 (150 × 4.6 mm, 3.5 µm)Zorbax Eclipse XDB C18 (50 × 4.6 mm)
Mobile Phase 0.1% Phosphoric Acid : ACN (32:68)0.1% HFBA in Water : ACN (90:10)Phosphate Buffer (pH 6.5) : ACN
Elution Mode IsocraticIsocraticGradient (20% to 72% ACN)
Flow Rate 1.0 mL/min1.0 mL/min1.5 mL/min
Temperature 30°C40°C25°C
Detection UV at 254 nmCorona CAD (N2 at 35 psi)UV at 230 nm

Table 2: Method Validation Parameters

Validation MetricProtocol A (Derivatized Piperidine)[4][7]Protocol B (Direct CAD Analysis)[5]
Linearity Range 0.44 – 53.33 µg/mL0.2 – 100 µg/mL
Correlation Coefficient (R²) 0.9996> 0.99
Limit of Detection (LOD) 0.15 µg/mL10 ng/mL
Limit of Quantitation (LOQ) 0.44 µg/mLNot Specified
Accuracy (Average Recovery) 101.82%Not Specified
Precision (%RSD) 0.6%< 5.0%

System Suitability & Self-Validation

To ensure the trustworthiness of the analytical run, the protocol must act as a self-validating system. Before analyzing unknown samples, inject the standard solution in duplicate[3]. The system is deemed suitable only if the following criteria are met:

  • Resolution (Rs) : The resolution between the piperidine peak and any adjacent process-related impurity peaks must be ≥ 2.0[8].

  • Tailing Factor (T) : The tailing factor for the main analyte peak must be ≤ 1.5. Causality: This ensures that secondary amine interactions with residual silanols on the C18 stationary phase are adequately suppressed by the acidic modifiers (phosphoric acid or HFBA)[4][5].

  • System Precision : The Relative Standard Deviation (%RSD) of the peak areas for replicate standard injections must be ≤ 2.0%[7].

References

  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds - Benchchem . Source: benchchem.com. URL: 1

  • Application Note: High-Performance Liquid Chromatography for Purity Analysis of 2-Benzylpiperidine - Benchchem . Source: benchchem.com. URL: 3

  • Use of chemometrics for development and validation of an RP-HPLC method for simultaneous determination of haloperidol and related compounds . Source: srce.hr. URL: 8

  • A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists . Source: researchgate.net. URL: 2

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride . Source: researcher.life. URL:4

  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents . Source: google.com. URL: 6

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt . Source: researchgate.net. URL: 5

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - ResearchGate . Source: researchgate.net. URL: 7

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents . Source: google.com. URL: 9

Sources

Preclinical In Vivo Experimental Design for Evaluating Antiproliferative Therapeutics in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The transition from in vitro screening to in vivo validation is a critical inflection point in oncology drug development. According to the National Cancer Institute (NCI) guidelines, candidate molecules must demonstrate efficacy and safety in murine tumor models before advancing to clinical development[1]. Evaluating antiproliferative effects in vivo requires a rigorously designed, self-validating experimental system that controls for biological variability while accurately capturing cytostatic or cytotoxic responses.

Model Selection & Biological Causality

The choice of murine model dictates the translational relevance of the antiproliferative data. Selecting the correct model requires understanding the underlying biological causality of the therapeutic target:

  • Cell Line-Derived Xenografts (CDX): Human cancer cell lines implanted into immunocompromised mice (e.g., Athymic Nude, NOD/SCID).

    • Causality: High engraftment rates and uniform growth kinetics make CDX ideal for initial pharmacokinetic/pharmacodynamic (PK/PD) profiling, rapid screening, and establishing baseline antiproliferative dosing.

  • Patient-Derived Xenografts (PDX): Direct implantation of patient tumor fragments.

    • Causality: Preserves the histological complexity, architecture, and molecular heterogeneity of the original tumor, providing a highly predictive model of clinical response[2].

  • Syngeneic Models: Murine tumor cells implanted into immunocompetent mice of the same genetic background.

    • Causality: Essential for evaluating therapeutics that rely on immune system modulation (e.g., immune checkpoint inhibitors) alongside direct antiproliferative effects.

Workflow A 1. Cell/Tissue Prep (CDX or PDX) B 2. Inoculation (SubQ or Orthotopic) A->B C 3. Growth Monitoring (V = L x W² / 2) B->C D 4. Randomization (Volume 100-200 mm³) C->D E 5. Dosing Phase (Test vs. Control) D->E F 6. Endpoint Harvest (Tissue Collection) E->F G 7. Proliferation Assays (Ki-67 IHC / Flow) F->G

In vivo experimental workflow for evaluating antiproliferative therapeutics.

Protocol 1: Tumor Inoculation and Volume Monitoring

To generate reliable growth kinetics, tumor inoculation and measurement must be standardized across all cohorts.

Step-by-Step Methodology:

  • Cell Preparation: Harvest target cells in the logarithmic growth phase. Resuspend in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1×107 cells/mL.

    • Causality: Matrigel provides a localized extracellular matrix rich in growth factors, which enhances initial cell survival, vascularization, and overall engraftment rates.

  • Inoculation: Inject 100 µL ( 1×106 cells) subcutaneously into the right flank of the mouse using a 27G needle.

  • Measurement: Begin monitoring tumor dimensions twice weekly using digital vernier calipers once tumors become palpable.

  • Volume Calculation: Calculate tumor volume (V) using the standard formula for an axisymmetric ellipsoid: V=2L×W2​ , where L is the longest dimension and W is the perpendicular width[2].

    • Causality: This formula assumes the depth of the tumor is equivalent to its width, providing a reproducible, non-invasive proxy for tumor mass without requiring imaging equipment[2].

Protocol 2: Randomization and Dosing Strategy

Adherence to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines is mandatory to ensure scientific integrity, minimize subjective bias, and ensure reproducibility[3].

Step-by-Step Methodology:

  • Thresholding: Allow tumors to reach an average volume of 100–200 mm³ before initiating treatment.

    • Causality: Randomizing at this stage ensures tumors have established vascularization and are in the exponential growth phase. This distinguishes true tumor engraftment from initial inflammatory swelling at the injection site.

  • Randomization: Block-randomize mice into vehicle control, positive control, and treatment groups to ensure equal distribution of initial tumor volumes across all cohorts.

  • Blinding: Ensure the investigator administering the compounds and measuring the tumors is blinded to the group allocations.

  • Dosing & Toxicity Monitoring: Administer the therapeutic agent according to the predetermined PK profile (e.g., PO, IV, IP). Monitor body weight twice weekly. A body weight loss of >20% serves as a humane endpoint indicating severe systemic toxicity.

Table 1: Standard Study Design Matrix for Antiproliferative Evaluation

GroupN (Mice)TreatmentDose / RouteSchedulePrimary Readouts
110Vehicle Control0 mg/kg, PODaily x 21Tumor Volume, Body Weight
210Positive ControlStandard of CareDaily x 21T/C Ratio, Ki-67 index
310Test Compound (Low)10 mg/kg, PODaily x 21T/C Ratio, Ki-67 index
410Test Compound (High)30 mg/kg, PODaily x 21T/C Ratio, Ki-67 index
Protocol 3: Endpoint Analysis and Ki-67 Immunohistochemistry

While tumor volume provides a macroscopic view of growth inhibition, molecular assays are required to confirm the specific antiproliferative mechanism. The Ki-67 protein is an ideal endogenous marker because it is expressed during all active phases of the cell cycle (G1, S, G2, and M) but is strictly absent in resting cells (G0)[4].

CellCycle G0 G0 Phase (Resting) Ki-67 Negative G1 G1 Phase (Growth) Ki-67 + G0->G1 Mitogenic Signals S S Phase (DNA Synth) Ki-67 ++ G1->S G2 G2 Phase (Prep for M) Ki-67 ++ S->G2 M M Phase (Mitosis) Ki-67 +++ G2->M M->G0 Exit Cycle M->G1

Ki-67 expression dynamics across the eukaryotic cell cycle.

Step-by-Step Methodology (Ki-67 IHC):

  • Harvest and Fixation: Euthanize mice at the predefined endpoint. Excise tumors, weigh them, and immediately fix in 10% neutral buffered formalin for 24 hours.

    • Causality: Prompt fixation prevents autolysis and preserves nuclear antigen integrity. Over-fixation (>48 hours) can irreversibly mask epitopes.

  • Tissue Processing: Embed tissues in paraffin and section at 4–5 µm thickness.

  • Antigen Retrieval: Deparaffinize slides and perform heat-induced epitope retrieval (HIER) using Citrate buffer (pH 6.0) at 95°C for 20 minutes.

    • Causality: Formalin fixation creates methylene cross-links that mask the Ki-67 epitope; HIER breaks these bonds to allow antibody binding.

  • Staining: Incubate with primary anti-Ki-67 antibody (e.g., clone MIB-1 or SP6) overnight at 4°C. Apply HRP-conjugated secondary antibody and develop with DAB chromogen. Counterstain with hematoxylin.

  • Quantification: Calculate the Ki-67 Proliferation Index (percentage of positively stained nuclei out of total tumor cells) across 5 randomly selected high-power fields (HPF) per tumor.

Data Presentation & Efficacy Metrics

The primary metric for evaluating in vivo antiproliferative efficacy is the Treatment-to-Control (T/C) ratio, calculated at the end of the study.

Table 2: Quantitative Data Summary (Example)

Treatment GroupMean Final Tumor Vol (mm³) ± SEMT/C Ratio (%)Mean Tumor Weight (g) ± SEMKi-67 Proliferation Index (%)
Vehicle Control1250 ± 115100%1.20 ± 0.1078.4 ± 4.2
Positive Control450 ± 6036%0.42 ± 0.0532.1 ± 3.8
Test Compound (Low)820 ± 9065%0.80 ± 0.0855.6 ± 5.1
Test Compound (High)380 ± 5030%0.35 ± 0.0424.3 ± 2.9

Interpretation: A T/C ratio of ≤42% is generally considered the minimum threshold for demonstrating meaningful preclinical antitumor activity. The corresponding dose-dependent decrease in the Ki-67 Proliferation Index directly validates that the observed tumor growth inhibition is driven by an antiproliferative mechanism rather than solely by necrosis or apoptosis.

References
  • Title: ARRIVE: Animal Research Reporting In Vivo Experiments Source: NC3Rs URL: [Link]

  • Title: Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations Source: AACR Journals (Molecular Cancer Therapeutics) URL: [Link]

  • Title: Protocols - Nanotechnology Characterization Lab Source: National Cancer Institute (NCI) URL: [Link]

  • Title: Ki-67: more than a proliferation marker Source: PMC - NIH (Chromosoma) URL: [Link]

Sources

Application Note: Preparation and Optimization of Stock Solutions for Poorly Soluble Imidazolidinone Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazolidinone Solubilization Challenge

Imidazolidinones represent a critical class of heterocyclic compounds widely utilized as pharmaceutical intermediates, chiral auxiliaries, and active pharmaceutical ingredients (APIs) (e.g., the antischistosomal agents, satranidazole, and PDE inhibitors like Ro 20-1724)[1][2]. Despite their immense therapeutic and chemical utility, a significant bottleneck in their development is their notoriously poor aqueous solubility[1].

From a physicochemical perspective, the poor solubility of imidazolidinones is driven by their highly stable crystal lattice structures and extensive intermolecular hydrogen bonding networks (specifically >N-H···O< interactions)[3]. Because these compounds cannot effectively break the lattice structure of water, they readily precipitate in aqueous assay buffers[1]. Consequently, preparing stable, highly concentrated stock solutions requires precise solvent selection and rigorous handling protocols to prevent assay artifacts, false negatives, or unpredictable compound precipitation[4].

Physicochemical Profiling & Solvent Selection

When handling poorly soluble imidazolidinones, 100% Dimethyl Sulfoxide (DMSO) is the universal solvent of choice for preparing concentrated stock solutions (typically ranging from 10 mM to 50 mM)[4][5].

The Causality of Solvent Choice: DMSO possesses a high dielectric constant and acts as a strong hydrogen-bond acceptor. This allows it to disrupt the intermolecular forces holding the imidazolidinone crystal lattice together. However, DMSO is highly hygroscopic. Water uptake during repeated vial opening can drastically decrease the solvent's solubilizing capacity, leading to the irreversible precipitation of thermodynamically stable polymorphs[4]. Therefore, only anhydrous, inert-gas-purged DMSO should be used.

For highly recalcitrant imidazolidinones, co-solvents and polymeric solid dispersions must be employed. The addition of Polyethylene Glycol (PEG) or Polyvinylpyrrolidone (PVP) significantly enhances dissolution rates by forming new, favorable hydrogen bonds between the compound's amide groups and the polymer's ether or carbonyl groups, effectively preventing micro-aggregation[3].

Table 1: Quantitative Summary of Solvents and Excipients for Imidazolidinones

Solvent / ExcipientFunctionRecommended ConcentrationCausality / Mechanism of Action
Anhydrous DMSO Primary Solvent100% (Stock)Disrupts crystal lattice via strong dipole moment; prevents water-induced precipitation[4].
PEG 400 Co-solvent / Dispersion0.2:1 to 10:1 (w/w ratio to drug)Forms intermolecular H-bonds with imidazolidinone >N-H groups, preventing aggregation[3][6].
PVP K30 Suspension Stabilizer0.2% (w/w) in bufferPrevents rapid nucleation and crystal growth during the solvent-shift method[7].
Tween 80 Surfactant1% - 5% (w/w)Reduces interfacial tension and prevents promiscuous inhibition caused by compound aggregation[5][6].
Solubilization Workflow

G Start 1. Weigh Imidazolidinone Compound Solvent 2. Add Anhydrous DMSO (Argon/Nitrogen Purged) Start->Solvent Mix 3. Vortex & Water Bath Sonication (Max 40°C) Solvent->Mix Check 4. Visual Inspection (Clear & Particle-Free?) Mix->Check Aliquot 5. Aliquot & Store (-20°C in Desiccator) Check->Aliquot  Yes (Fully Solubilized) CoSolvent Add Co-solvent/Surfactant (e.g., PEG, PVP, Tween 80) Check->CoSolvent  No (Precipitates Present) CoSolvent->Mix

Caption: Logical workflow for the solubilization and stock preparation of imidazolidinone compounds.

Detailed Protocol: Preparation of High-Concentration Stock Solutions

Self-Validating System Note: This protocol incorporates a strict visual and physical checkpoint (Step 4). Proceeding to biological assays with a partially dissolved suspension will result in inaccurate dosing, irreproducible data, and false negatives[4]. The system validates itself only when total optical clarity is achieved.

Materials Required:

  • Target imidazolidinone compound (e.g., Ro 20-1724)[2].

  • Anhydrous, strictly degassed DMSO (≥99.9% purity).

  • Amber glass vials with PTFE-lined screw caps.

  • Temperature-controlled bath sonicator.

  • Argon or Nitrogen gas line.

Step-by-Step Methodology:

  • Calculations and Weighing:

    • Determine the required mass for a 10 mM to 50 mM stock solution based on the compound's molecular weight.

    • Causality: Preparing the stock at 50X to 1000X the final assay concentration ensures that the final DMSO concentration in the biological assay remains below 1% to 2%. This is a critical threshold, as higher DMSO concentrations can denature proteins or cause cellular toxicity[5].

    • Weigh the compound accurately using an analytical balance and transfer it to a dry amber glass vial.

  • Solvent Addition under Inert Atmosphere:

    • Purge the vial containing the dry powder with Argon or Nitrogen gas.

    • Add the calculated volume of anhydrous DMSO.

    • Causality: Oxidation- and hydrolysis-sensitive imidazolidinones degrade rapidly in standard DMSO due to dissolved oxygen and absorbed moisture. Using degassed, anhydrous DMSO preserves molecular integrity[4].

  • Mechanical Disruption (Vortexing and Sonication):

    • Vortex the vial vigorously for 60 seconds.

    • If particulates remain, place the vial in a water bath sonicator set to a maximum of 37°C - 40°C for 5 to 15 minutes.

    • Causality: Sonication provides the acoustic cavitation energy required to break the high lattice energy of the poorly soluble crystals. Heating beyond 40°C is strictly discouraged; excessive heat may cause thermal degradation or artificially inflate solubility, leading to sudden, irreversible precipitation upon cooling[8].

  • System Validation (Verification of Solubilization):

    • Hold the vial against a light source and inspect for micro-particulates. The solution must be completely optically clear.

    • Troubleshooting: If the solution is cloudy, the compound has exceeded its thermodynamic solubility in DMSO. You must either dilute the stock further or introduce a co-solvent (e.g., PEG 400 at a 1:1 weight ratio) or a surfactant (e.g., 1% Tween 80) to lower interfacial tension[3][6].

  • Aliquoting and Storage:

    • Divide the stock solution into single-use aliquots (e.g., 50 µL - 100 µL) in tightly sealed microcentrifuge tubes.

    • Blanket the headspace of each tube with Argon before sealing. Store at -20°C or -80°C in a desiccated environment.

    • Causality: Single-use aliquots prevent freeze-thaw cycles. Repeated warming and cooling of DMSO stocks often induces irreversible precipitation of poorly soluble compounds[4][8].

Application in Assays: Managing the Solvent-Shift

When introducing the highly concentrated DMSO stock into an aqueous assay buffer, the sudden change in polarity (the "solvent shift") can cause rapid precipitation of the imidazolidinone[7].

To prevent this phenomenon:

  • Always add the DMSO stock dropwise into the rapidly mixing aqueous buffer, rather than adding buffer to the DMSO.

  • If the compound acts as a promiscuous inhibitor due to micro-aggregation, supplement the assay buffer with a non-ionic surfactant (e.g., Tween 80) prior to compound addition[5].

  • Alternatively, pre-dissolving the compound in a solid dispersion with PVP K30 (0.2% w/w) can maintain a controlled, stable suspension suitable for intrinsic dissolution rate (IDR) measurements[3][7].

References
  • Source: National Institutes of Health (NIH)
  • How do I solubilize a compound (LDN-57444, UCH-L1 inhibitor) that is very poorly soluble in water?
  • Solid Dispersions of Imidazolidinedione by PEG and PVP Polymers with Potential Antischistosomal Activities Source: ResearchGate URL
  • CN1856297A - Pharmaceutical composition for solubility enhancement of hydrophobic drugs Source: Google Patents URL
  • Thermodynamic Modeling and Solubility Study of Satranidazole in Different Monosolvents at Different Temperatures Source: ACS Publications URL
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization Source: ResearchGate URL
  • Do i have to prepare fresh the drug or compounds stock solution to apply for cell culter?
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research Source: IJMSDR URL
  • Data Sheet (Cat.No.T19706)

Sources

High-throughput screening assay for novel σ1 receptor ligands

Author: BenchChem Technical Support Team. Date: March 2026

Advanced High-Throughput Screening (HTS) Methodologies for Novel Sigma-1 Receptor (σ1R) Ligands

Introduction & Biological Rationale

The sigma-1 receptor (σ1R) is an enigmatic, ligand-operated molecular chaperone located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM)[1]. It plays a critical role in cellular survival, calcium signaling, and neuroprotection, making it a highly sought-after target for neurodegenerative diseases, neuropathic pain, and even viral infections[2].

Despite its therapeutic potential, the discovery of novel σ1R modulators has historically been bottlenecked by the lack of scalable, high-throughput functional assays[3]. Because σ1R shares no homology with other mammalian proteins and does not directly couple to G-proteins or ion channels, traditional GPCR screening methods are inapplicable[4].

Causality of Assay Design: In its resting state, σ1R forms a heteromeric complex with the Binding immunoglobulin protein (BiP/GRP78)[3]. The binding of a σ1R agonist promotes the dissociation of this heterodimer, allowing σ1R to adopt an active monomeric or lower-order oligomeric state to chaperone downstream effectors (e.g., IP3 receptors, hERG channels)[5]. Conversely, σ1R antagonists stabilize the σ1R-BiP complex[3]. This dynamic structural shift provides the mechanistic foundation for modern functional HTS.

Pathway Ligand σ1R Ligand (Agonist / Antagonist) AgonistAction Agonist Binding Promotes Dissociation Ligand->AgonistAction AntagonistAction Antagonist Binding Stabilizes Complex Ligand->AntagonistAction Complex σ1R-BiP Complex (Inactive State at MAM) Complex->AgonistAction Complex->AntagonistAction ActiveS1R Active σ1R Monomer/Dimer (Chaperone Activity) AgonistAction->ActiveS1R Dissociation AntagonistAction->Complex Stabilization Effectors Downstream Effectors (e.g., BDNF Release, hERG) ActiveS1R->Effectors Modulation

Fig 1. Ligand-induced modulation of the σ1R-BiP complex and downstream signaling.

Primary HTS Workflow: A Self-Validating System

To ensure high scientific integrity and minimize false positives, a robust σ1R drug discovery pipeline must operate as a self-validating system. This involves:

  • Primary Affinity Screening : High-throughput radioligand binding to establish target affinity (Ki).

  • Functional Target Engagement : TR-FRET or NanoBiT assays to classify hits as agonists or antagonists based on BiP dissociation.

  • Nuisance Compound Filtering : Elimination of Pan-Assay Interference Compounds (PAINS).

  • Orthogonal Phenotypic Validation : Confirmation of downstream physiological effects, such as Brain-Derived Neurotrophic Factor (BDNF) release.

Protocol 1: High-Throughput Radioligand Binding Assay (Affinity)

Objective : Determine the binding affinity (Ki) of library compounds to human σ1R. Rationale :[3H]-(+)-pentazocine is a highly selective σ1R radioligand. Displacement of this radioligand by test compounds provides a quantitative measure of affinity[4].

Step-by-Step Methodology :

  • Membrane Preparation : Culture HEK-293 cells stably expressing human σ1R. Harvest and homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 8.0). Centrifuge and resuspend the final membrane pellet to a concentration of ~1.5 mg protein/mL[6].

  • Assay Assembly : In a 96-well or 384-well MultiScreen HTS FC plate (Millipore), add the following:

    • 7 μg of membrane suspension.

    • 5 nM [3H]-(+)-pentazocine (PerkinElmer)[2].

    • Test compounds (diluted in DMSO, final DMSO concentration ≤ 1%).

    • Controls: Buffer only (Total Binding) and 10 μM haloperidol (Non-Specific Binding)[4].

  • Incubation : Seal the plates and incubate at 37°C for 120 minutes to reach equilibrium[4].

  • Filtration & Washing : Rapidly filter the reaction mix through the HTS plate using a vacuum manifold. Wash the filters three times with ice-cold Tris-HCl (10 mM, pH 7.4) to remove unbound radioligand[4].

  • Detection : Dry the plates, add scintillation cocktail, and quantify radioactivity using a microplate scintillation counter.

  • Data Analysis : Calculate IC50 values using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Table 1: Reference Ligands and Typical Binding Affinities

Ligand Functional Profile σ1R Ki (nM) σ2R Ki (nM) Selectivity (σ2/σ1)
(+)-Pentazocine Prototypical Agonist ~5.0 >1000 >200
PRE-084 Selective Agonist ~44.0 >10000 >200
Compound 7 Bitopic Agonist 2.6 ~205 79
Haloperidol Non-selective Antagonist ~3.0 ~50 ~17

| NE-100 | Selective Antagonist | ~1.5 | >80 | >50 |

(Data synthesized from established pharmacological profiles[6],[1])

Protocol 2: High-Throughput TR-FRET Functional Assay (Target Engagement)

Objective : Classify high-affinity hits as agonists or antagonists in a living cell or membrane format. Rationale : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) offers a highly sensitive, scalable method to monitor protein-protein interactions. By tagging σ1R and BiP with compatible donor/acceptor fluorophores, the dissociation of the complex (agonist activity) results in a measurable decrease in the TR-FRET signal[5],[7].

Step-by-Step Methodology :

  • Cell Engineering : Generate a stable CHO or HEK-293 cell line co-expressing HaloTag-σ1R and SNAP-tag-BiP[5].

  • Fluorophore Labeling : Incubate cells with terbium cryptate (Lumi4-Tb, Donor) conjugated to the HaloTag ligand, and a d2-fluorophore (Acceptor) conjugated to the SNAP-tag ligand.

  • Compound Treatment : Dispense cells into a 384-well low-volume white microplate. Add test compounds (10 μM to 1 nM dose-response) using an acoustic liquid handler.

    • Positive Control: 10 μM PRE-084 (Agonist, decreases FRET).

    • Negative Control: 10 μM NE-100 (Antagonist, maintains/increases FRET)[1].

  • Incubation : Incubate for 30–60 minutes at 37°C[3].

  • Signal Detection : Read the plate on a TR-FRET compatible microplate reader. Excite at 337 nm and measure emission at 620 nm (Donor) and 665 nm (Acceptor)[5].

  • Ratio Calculation : Calculate the 665/620 nm emission ratio. A reduction in the ratio indicates σ1R-BiP dissociation (agonism).

Workflow Step1 1. Cell Prep (Tagged σ1R & BiP) Step2 2. Compound Addition Step1->Step2 Step3 3. Incubation (30-60 min, 37°C) Step2->Step3 Step4 4. Fluorophore Addition Step3->Step4 Step5 5. Signal Detection (620nm / 665nm) Step4->Step5 Step6 6. Data Analysis (Hit ID & Z'-factor) Step5->Step6

Fig 2. Step-by-step workflow for the TR-FRET based σ1R-BiP functional screening assay.

Data Integrity and Nuisance Compound Filtering

High-throughput screening inherently concentrates nuisance compounds that signal positively through assay interference rather than true target modulation[8].

Causality of Interference : Compounds such as salicylates, catechols, and highly conjugated enones can act as Pan-Assay Interference Compounds (PAINS). Specifically, salicylates are known to interfere directly with TR-FRET readouts by absorbing excitation energy or quenching the fluorophores[8].

Validation Step : All functional hits must be cross-referenced against a nuisance compound library and evaluated for autofluorescence at 620/665 nm. Compounds exhibiting high target affinity in the radioligand assay but anomalous TR-FRET signals must be flagged and removed from the progression pipeline.

Table 2: HTS Assay Quality Metrics

Metric Acceptable Range Interpretation
Z'-factor > 0.5 Excellent assay robustness and separation band
Signal-to-Background (S/B) > 3.0 Adequate dynamic range for hit detection
Coefficient of Variation (CV%) < 10% High intra-plate reproducibility

| DMSO Tolerance | Up to 1-2% | Compatibility with standard compound libraries |

Orthogonal Phenotypic Validation: BDNF Release Assay

To ensure that the identified σ1R agonists exert the desired physiological effect, an orthogonal phenotypic assay is strictly required.

Rationale : Activation of σ1R is known to stimulate the release of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival and plasticity. Measuring BDNF release serves as an unambiguous, functionally relevant screen for σ1R activity[9].

Methodology : Neuronal cell lines are treated with the optimized σ1R agonists. Supernatants are collected after 24 hours, and BDNF levels are quantified using a high-throughput sandwich ELISA. The response must be reversible by the co-administration of a selective σ1R antagonist (e.g., BD1063) to prove target specificity[9].

References

  • Bitopic Sigma 1 Receptor Modulators to Shed Light on Molecular Mechanisms Underpinning Ligand Binding and Receptor Oligomerization | Journal of Medicinal Chemistry - ACS Publications. acs.org. 6

  • A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity | JACS Au - ACS Publications. acs.org. 8

  • Brain-Derived Neurotrophic Factor for High-throughput evaluation of selective Sigma-1 receptor ligands - PMC. nih.gov. 9

  • A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - PMC. nih.gov. 4

  • A Direct Interaction between the Sigma-1 Receptor and the hERG Voltage-gated K+ Channel Revealed by Atomic Force Microscopy and Homogeneous Time-resolved Fluorescence (HTRF®) - PMC. nih.gov. 5

  • Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells | ACS Chemical Neuroscience - ACS Publications. acs.org. 3

  • EST79232 and EST79376, Two Novel Sigma-1 Receptor Ligands, Exert Neuroprotection on Models of Motoneuron Degeneration - MDPI. mdpi.com. 2

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - MDPI. mdpi.com. 1

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(Piperidin-1-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(Piperidin-1-yl)imidazolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you improve your reaction yields, enhance product purity, and troubleshoot effectively.

The synthesis of N-amino substituted imidazolidin-2-ones presents unique challenges, primarily related to the stability of precursors and the potential for competing side reactions. This document offers a structured approach to overcoming these obstacles, grounded in established chemical principles and supported by authoritative literature.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter. Each answer provides a causal explanation and actionable solutions.

Q1: My overall yield is consistently low (<40%). What are the most probable causes and how can I fix them?

Low yield is a frequent issue stemming from several potential root causes, from starting material quality to sub-optimal reaction conditions.

Primary Causes & Solutions:

  • Poor Quality or Degradation of 1-Aminopiperidine: 1-Aminopiperidine is a hydrazine derivative and can be susceptible to oxidation and degradation, especially if not stored properly. Impurities in this starting material will directly translate to lower yields and purification difficulties.

    • Solution: Use freshly prepared or recently purified 1-aminopiperidine. It can be synthesized from piperidine and hydroxylamine-O-sulfonic acid, with careful control of temperature and molar ratios to maximize yield and purity[1]. Store it under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8 °C). Verify purity by NMR or GC before use.

  • Sub-optimal Base Selection: The reaction, a nucleophilic substitution of a chloro-precursor, generates HCl which must be neutralized. The choice of base is critical. An overly strong or sterically hindered base can promote a competing elimination (E2) side reaction, while a weak base may not efficiently drive the reaction forward.

    • Solution: Employ a moderately strong, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) is often an excellent choice for similar cyclization reactions as it has good solubility in organic solvents and promotes high yields[2]. Alternatively, potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile or DMF is a cost-effective option.

  • Inefficient Reaction Conditions: Temperature, solvent, and reaction time are interconnected variables that must be optimized.

    • Solution: Run the reaction in a polar aprotic solvent such as acetonitrile, DMF, or DMSO to effectively solvate the intermediates and facilitate the Sₙ2 pathway. Start with gentle heating (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS. Extended reaction times at high temperatures can lead to byproduct formation. A systematic optimization (see table below) is recommended.

Troubleshooting Workflow: Low Yield

Low Yield Troubleshooting start Low Yield (<40%) check_sm Step 1: Verify Starting Material Purity start->check_sm sm_ok Purity Confirmed check_sm->sm_ok Purity >98%? sm_bad Purify / Resynthesize 1-Aminopiperidine check_sm->sm_bad No optimize_base Step 2: Optimize Base and Solvent sm_ok->optimize_base Yes sm_bad->check_sm base_ok Conditions Optimized optimize_base->base_ok Yield Improved? base_issue Test alternative bases (e.g., Cs₂CO₃, K₂CO₃) and solvents (ACN, DMF) optimize_base->base_issue Yes optimize_temp Step 3: Optimize Temperature and Reaction Time base_ok->optimize_temp No temp_ok Yield Improved base_issue->optimize_base optimize_temp->temp_ok Yes temp_issue Run kinetics study (60°C, 80°C, 100°C) optimize_temp->temp_issue No temp_issue->optimize_temp

Caption: A decision tree for troubleshooting low reaction yields.

Q2: I'm observing multiple byproducts on my TLC/LC-MS analysis. What are the common side reactions?

The presence of multiple byproducts complicates purification and reduces the yield of the desired product. Understanding their origin is key to suppression.

Common Side Reactions & Mitigation:

  • E2 Elimination: The precursor, 1-(2-chloroethyl)imidazolidin-2-one, has a proton on the carbon adjacent to the chlorine. A strong or bulky base can abstract this proton, leading to the elimination of HCl and the formation of 1-vinylimidazolidin-2-one.

    • Mitigation: Avoid strong, bulky bases like potassium tert-butoxide or DBU. Use a milder inorganic base like K₂CO₃ or Cs₂CO₃ which favors the Sₙ2 substitution pathway over elimination.

  • Dimerization/Oligomerization: If the reaction is not efficient, the reactive 1-aminopiperidine can potentially react with itself or other intermediates, leading to complex mixtures.

    • Mitigation: Ensure that the electrophile (1-(2-chloroethyl)imidazolidin-2-one) is present in a slight excess or that the 1-aminopiperidine is added slowly to the reaction mixture to maintain its low concentration, thus minimizing self-reaction.

  • Hydrolysis of Chloro-Precursor: If there is significant water in the reaction solvent or reagents, 1-(2-chloroethyl)imidazolidin-2-one can hydrolyze to 1-(2-hydroxyethyl)imidazolidin-2-one. This alcohol byproduct will not react with 1-aminopiperidine under these conditions.

    • Mitigation: Use anhydrous solvents and dry all reagents thoroughly before starting the reaction. Running the reaction under an inert atmosphere of nitrogen or argon can also help prevent moisture from the air from entering the reaction.

Potential Competing Reaction Pathways

Side Reactions Reactants 1-Aminopiperidine + 1-(2-Chloroethyl)imidazolidin-2-one Desired_Product Desired Product: 1-(Piperidin-1-yl)imidazolidin-2-one Reactants->Desired_Product SN2 Pathway (Good Base, e.g., K₂CO₃) Elimination_Product Byproduct: 1-Vinylimidazolidin-2-one Reactants->Elimination_Product E2 Pathway (Strong/Bulky Base) Hydrolysis_Product Byproduct: 1-(2-Hydroxyethyl)imidazolidin-2-one Reactants->Hydrolysis_Product Hydrolysis (Presence of H₂O)

Caption: Key reaction pathways in the synthesis.

Q3: The reaction stalls and does not proceed to completion. How can I improve the conversion rate?

A stalled reaction indicates that the activation energy barrier is not being sufficiently overcome or that a catalyst/reagent is being consumed or deactivated.

Strategies to Drive Reaction to Completion:

  • Increase Temperature: For many Sₙ2 reactions, increasing the temperature can significantly increase the reaction rate.

    • Action: Gradually increase the reaction temperature in 20 °C increments (e.g., from 80 °C to 100 °C, then 120 °C), while carefully monitoring for byproduct formation via TLC. Solvents with higher boiling points like DMF or DMSO are suitable for this.

  • Introduce a Catalyst: The reaction can be accelerated by converting the alkyl chloride to a more reactive alkyl iodide in situ.

    • Action: Add a catalytic amount (5-10 mol%) of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. This facilitates a Finkelstein reaction, where the chloride is transiently replaced by iodide, a much better leaving group, accelerating the nucleophilic attack by 1-aminopiperidine.

  • Re-evaluate Reagent Stoichiometry: Ensure the nucleophile or electrophile is not being consumed by side reactions.

    • Action: Try using a slight excess (1.1 to 1.2 equivalents) of 1-aminopiperidine to ensure all the limiting electrophile is consumed. However, be mindful that excess amine will need to be removed during workup.

ParameterRecommendation 1Recommendation 2Recommendation 3Rationale
Solvent Acetonitrile (ACN)N,N-Dimethylformamide (DMF)Dimethyl sulfoxide (DMSO)Polar aprotic solvents stabilize charged intermediates in Sₙ2 reactions.
Base K₂CO₃ (2.0 eq)Cs₂CO₃ (1.5 eq)Triethylamine (TEA, 2.5 eq)Cs₂CO₃ offers better solubility and reactivity. TEA is an organic option but may require higher temps.[2]
Temperature 80 °C (Reflux)100 °C120 °CHigher temperatures increase reaction rate but may also increase byproduct formation.
Catalyst NoneNaI (0.1 eq)KI (0.1 eq)In-situ generation of a more reactive alkyl iodide intermediate (Finkelstein reaction).

Table 1. Recommended starting conditions and optimization parameters.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 1-(Piperidin-1-yl)imidazolidin-2-one?

The most direct and commonly employed strategy is the nucleophilic substitution (Sₙ2) reaction between 1-aminopiperidine and an electrophilic imidazolidin-2-one precursor, typically 1-(2-chloroethyl)imidazolidin-2-one . This reaction involves the formation of a C-N bond between the exocyclic nitrogen of 1-aminopiperidine and the ethyl side chain of the imidazolidinone. The reaction requires a base to neutralize the hydrochloric acid formed as a byproduct.

General Reaction Scheme

Reaction Scheme compound1 1-Aminopiperidine compound2 1-(2-Chloroethyl)imidazolidin-2-one product 1-(Piperidin-1-yl)imidazolidin-2-one compound2->product Base (e.g., K₂CO₃) Solvent (e.g., ACN) Heat (Δ) plus + byproduct + Base·HCl

Caption: The Sₙ2 synthesis of the target compound.

Q2: What are the critical quality attributes for the starting materials?

The success of the synthesis is highly dependent on the quality of the reagents.

ReagentPurposeRecommended PurityCritical Notes
1-Aminopiperidine Nucleophile>98%Highly reactive and prone to oxidation. Should be colorless. Use freshly prepared or purified material.[1]
1-(2-Chloroethyl)imidazolidin-2-one Electrophile>97%Moisture-sensitive. Can undergo hydrolysis or elimination if stored improperly.[3]
Potassium/Cesium Carbonate BaseAnhydrous, >99%Must be anhydrous to prevent hydrolysis of the electrophile. Finely ground powder increases surface area and reactivity.
Acetonitrile / DMF SolventAnhydrous (<50 ppm H₂O)Water content is a critical parameter that must be controlled to prevent side reactions.
Potassium Iodide Catalyst (Optional)>99%Must be dry. Can significantly accelerate the reaction.

Table 2. Specifications for starting materials and reagents.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?

A multi-technique approach is essential for reliable process control and product validation.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative tracking of the consumption of starting materials and the appearance of the product. Use a mobile phase like Dichloromethane/Methanol (e.g., 95:5 or 90:10 v/v) and visualize with UV light and/or potassium permanganate stain.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative information on reaction progress and can help identify the mass of byproducts, aiding in troubleshooting.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural elucidation. It will confirm the connectivity of the piperidine and imidazolidinone rings.

    • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the final product.

    • High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the isolated product.

Part 3: Reference Experimental Protocols

The following protocols are provided as a starting point. Researchers should perform their own risk assessment and optimization.

Protocol 1: Synthesis of 1-Aminopiperidine[1]

This procedure is adapted from established methods for the amination of piperidine.

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add a solution of sodium hydroxide (e.g., 48g in 100mL water).

  • Piperidine Addition: Cool the NaOH solution to 55±5 °C and add piperidine (e.g., 327g, 3.85 mol). Stir until a complete solution is formed, then cool to 40±5 °C.

  • Hydroxylamine-O-sulfonic Acid Addition: Prepare a fresh aqueous solution of hydroxylamine-O-sulfonic acid. Add this solution dropwise to the piperidine solution over 2-3 hours, ensuring the reaction temperature is maintained between 35 and 45 °C. A cumulative molar ratio of piperidine to hydroxylamine-O-sulfonic acid of at least 2:1 is recommended[1].

  • Workup: After the addition is complete, continue stirring for 1 hour. Perform extractions with aqueous sodium hydroxide. The product, 1-aminopiperidine, will be in the organic phase (excess piperidine).

  • Purification: Carefully separate the organic phase and purify by fractional distillation under reduced pressure to obtain pure 1-aminopiperidine.

Protocol 2: Synthesis of 1-(Piperidin-1-yl)imidazolidin-2-one

This is a generalized procedure based on the principles discussed in this guide.

  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 1-(2-chloroethyl)imidazolidin-2-one (1.0 eq), anhydrous potassium carbonate (2.0 eq), and catalytic potassium iodide (0.1 eq).

  • Solvent and Nucleophile Addition: Add anhydrous acetonitrile to the flask, followed by the dropwise addition of a solution of freshly purified 1-aminopiperidine (1.1 eq) in acetonitrile.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and stir vigorously. Monitor the reaction progress every 1-2 hours using TLC.

  • Workup: Once the starting material is consumed (typically 8-16 hours), cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure product.

References

  • Synthesis of 1-aminopiperidine.
  • Synthesis of N-substituted imidazolidin-2-ones.Bioorganic & Medicinal Chemistry Letters, Synthesis and immunosuppressive activity evaluation of substituted N-imidazolidin-2-ones and N-tetrahydropyrimidin-2(1H).
  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones.MDPI, Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.
  • General Imidazolidinone Synthesis Review.Organic Chemistry Portal.
  • 1-(2-Chloroethyl)-2-imidazolidinone Properties.CymitQuimica, CAS 2387-20-4: 1-(2-Chloroethyl)-2-imidazolidinone.
  • Alternative Synthesis of N-aminopiperidine.Google Patents, CN104356096A - Preparation method of N-aminopiperidine hydrochloride.

Sources

How to avoid azeotrope formation during piperidine compound purification

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Piperidine-Water Azeotrope Formation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to obtain anhydrous piperidine during synthesis or solvent recovery. Piperidine is a highly polar, hygroscopic secondary amine that forms a stubborn minimum-boiling azeotrope with water. Standard fractional distillation will inevitably plateau at the azeotropic boiling point, leaving you with a wet product.

To achieve anhydrous piperidine, we must break this thermodynamic trap using chemical desiccation or extractive/azeotropic distillation. This guide provides the mechanistic reasoning and self-validating protocols required to resolve this issue.

Quantitative Data Summary

Before troubleshooting, it is critical to understand the thermodynamic boundaries of the system.

Table 1: Physicochemical and Azeotropic Profile of Piperidine

Property Value
Piperidine Boiling Point (Anhydrous) 106.4 °C
Piperidine-Water Azeotrope Boiling Point 92.8 °C
Azeotrope Composition (Mass %) ~65% Piperidine / 35% Water
Toluene-Water Azeotrope Boiling Point ~84.3 °C

| Piperidine pKa | 11.1 |

Troubleshooting & FAQs

Q1: Why does my piperidine distillation stall at ~93 °C, and why is the distillate still wet? Causality: Piperidine and water exhibit strong intermolecular hydrogen bonding, creating a non-ideal mixture that deviates from Raoult's Law. This results in a minimum-boiling azeotrope at 92.8 °C[1]. Because the azeotrope boils at a lower temperature than either pure water (100 °C) or pure piperidine (106.4 °C)[2], it vaporizes first. No amount of theoretical plates in a standard fractional distillation column can bypass this thermodynamic boundary; the distillate will consistently yield a ~65% piperidine / 35% water mixture by mass[3].

Q2: What is the most effective way to break this azeotrope at the laboratory scale? Causality: The most reliable lab-scale method relies on Le Chatelier’s principle and phase separation via a strong chemical desiccant. By adding solid Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), you introduce a solute with a drastically higher thermodynamic affinity for water than piperidine. The hydration energy of KOH forces the water out of the piperidine-water network, "salting out" the organic phase and breaking the azeotrope[4]. Once the phases separate, the organic layer can be decanted and distilled to yield pure piperidine at 104–106.4 °C[1].

Q3: I am scaling up my synthesis. Chemical desiccants are too exothermic and generate too much solid waste. What is the industrial alternative? Causality: For scale-up, we utilize azeotropic distillation via an entrainer. Toluene is the industry standard for this. When toluene is added to the wet piperidine, it forms a lower-boiling azeotrope with water at approximately 84.3 °C[5]. Because this new binary azeotrope boils significantly lower than the piperidine-water azeotrope (92.8 °C) and pure piperidine (106.4 °C), the water is preferentially carried overhead with the toluene. Anhydrous piperidine is then recovered from the bottoms of the distillation column[5].

Experimental Protocols: Self-Validating Systems

Protocol A: Chemical Desiccation (Lab-Scale < 1 L)

Validation Check: This system is self-validating when two distinct liquid phases form, or when the added KOH pellets stop clumping and remain free-flowing, physically indicating that all water has been sequestered.

  • Initial Distillation (Optional): If the crude mixture contains significant high-boiling impurities, perform a rough distillation to collect the piperidine-water azeotrope at 92–95 °C[3].

  • Desiccation: Transfer the azeotrope to a dry Erlenmeyer flask. Slowly add solid KOH pellets (approx. 20-30 g per 100 mL of azeotrope)[1]. Caution: Highly exothermic reaction.

  • Phase Separation: Stopper the flask and let it stand for 12–24 hours. A dense aqueous hydroxide layer will form at the bottom.

  • Decantation: Carefully decant the upper organic piperidine layer into a clean, dry round-bottom flask containing a few fresh KOH pellets[4].

  • Fractional Distillation: Equip the flask with a Vigreux column and a condenser. Distill under an inert atmosphere (N2/Ar) to prevent atmospheric moisture absorption. Collect the fraction boiling at 104–106.4 °C[1].

Protocol B: Azeotropic Distillation with Toluene (Scale-Up / Pilot)

Validation Check: The process validates itself when the overhead temperature rises from ~84 °C to the boiling point of pure toluene (110 °C) or piperidine (106 °C), indicating that all water has been successfully removed from the reactor.

  • Mixing: Charge the distillation reactor with the wet piperidine mixture. Add toluene in a calculated excess (typically 1.2x to 1.5x the mass of water present)[5].

  • Distillation Setup: Utilize a fractionating column equipped with a Dean-Stark trap if solvent recycling is desired, or a standard distillation head for direct removal.

  • Azeotropic Removal: Heat the mixture. The toluene-water azeotrope will distill overhead at approximately 84.3 °C[5].

  • Product Recovery: Once the overhead temperature stabilizes and water ceases to collect, the remaining bottoms will contain high-purity anhydrous piperidine (bp ~106.2 °C)[5].

Workflow Visualization

PiperidinePurification Start Crude Piperidine (Aqueous) Decision Scale of Purification? Start->Decision LabScale Lab Scale (< 1 L) Chemical Desiccation Decision->LabScale Small Volume ScaleUp Scale-Up / Industrial Azeotropic Distillation Decision->ScaleUp Large Volume AddKOH Add Solid KOH/NaOH (Phase Separation) LabScale->AddKOH AddToluene Add Toluene Entrainer ScaleUp->AddToluene Decant Decant Organic Layer AddKOH->Decant DistillLab Fractional Distillation (Collect 104-106°C) Decant->DistillLab PurePip Anhydrous Piperidine (>99% Purity) DistillLab->PurePip DistillToluene Distill Toluene-Water Azeotrope (~84°C) AddToluene->DistillToluene CollectBottoms Collect Pure Piperidine from Bottoms (106°C) DistillToluene->CollectBottoms CollectBottoms->PurePip

Decision matrix and workflow for piperidine-water azeotrope disruption.

References

  • Piperidine from the hydrolysis of piperine. Sciencemadness.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhpzSq3gH-ntRU8CCatC6kssjeYQ3ZQjIkRNx7eHGWZzzvp0p938JwMUtyZIOzcv0jurfvhJBLU-BL6ALosELrQWhbwRdWZV3DBXQSd9WNRdKu0lbkQxG2zoWJwgg2R1B2Jk5QSLXfIL1pfy07Xj3zZdAfsnhhzokNEg==]
  • Piperidine: Properties, Reactions, Production And Uses. Chemcess.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtWhBwKpAH3cO4yg1T5hQjJuBccZBcYZcAL7kaZlu_jD0geaZ7JPcpRVjQb55bmhqW3UxC_gVSuUA-MoEdFywuQn0eoLdX6t2F1bWY_xPxPAecCI-Ut6YdxAmeQCrORiQGhif_A8HikDd1C5bPOD68eqA-eZONuIfYTQtl1U4fqIoIGEY=]
  • CN113461596A - Method for treating mixed liquid containing piperidine and water. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzkPC-Vhtoct6m7j1FtqDknJU0yO5uD1oVeQdVjbuc_6qGXnf2bhsos8iMpnZKWyDwmcN9FT5s4h_pzqZuuueazHGE4PfZJi2Nio0_Dbeq2mutparBx8lvI2jx_sfT4vQsFMnxNheBYj7UqNI=]
  • A New Synthesis of Piperidine. Canadian Science Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEohRwHl3ZbXM7bkzrgavRPgbCrVVcdOJjMEiqKzMkYU2NmE8gQtE5JRuIJoMDZLBDGhznQ0ICO6dV5F7z2sbF0Ts-BAPXsiOyAgAnHq9hh1Nh2XZbhBJjjGUCWxxWluaH7mteBLepYmF5fFFA=]
  • Piperidine Purification and Isolation: A Technical Support Guide. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoxn521awVbw8qckPT5VrHudolgYIkoPF-4SJNSCUdGgzdTGXVCQVsozFbs4rYEjDaCga8mCIsWRHmnGZfIxBkuhoIVODjUlzKel3txgVpMifIpwHTdMAz_dtTYwD7Vg-zDv52TKenJcFyeTcQZcwv77a9kiw8J5YHlfOZ6Z6T-PR4Kzs20E01J75WAhbqeFBkdBvS4e8HB5hHJL0=]

Sources

How to handle highly potent imidazolidinone derivatives safely in the lab

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the HPAPI Technical Support Center . This portal provides advanced troubleshooting and validated methodologies for handling highly potent imidazolidinone derivatives.

Imidazolidinone derivatives are increasingly utilized in targeted therapies, particularly as highly potent antiviral agents (e.g., enterovirus inhibitors with nanomolar IC50​ values) and oncology drug conjugates[1]. Due to their extreme biological activity at microscopic doses, these compounds are classified as Highly Potent Active Pharmaceutical Ingredients (HPAPIs) and mandate Occupational Exposure Band (OEB) 4 or 5 containment strategies[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic safety rules. Here, we address the causality behind containment failures and provide self-validating protocols to ensure absolute laboratory safety.

Quantitative Exposure Baselines

Before troubleshooting specific workflows, it is critical to benchmark the containment requirements. The following table synthesizes the quantitative thresholds and engineering controls required for imidazolidinone HPAPIs based on industry standards[2][3].

Table 1: OEB Classification and Required Containment Matrix for Imidazolidinones

OEB BandOccupational Exposure Limit (OEL)Pharmacological Activity (Human Dose)Primary Engineering ControlSecondary Protection
OEB 3 Moderate ( >10 mg/day )Vented Balance Safety Enclosure (VBSE)Respirator (N95/P100), Double Gloves
OEB 4 High ( 1−10 mg/day )Negative Pressure Isolator (Glovebox)PAPR, Tyvek Suit, Double Gloves
OEB 5 Extreme ( <1 mg/day )High-Containment Isolator with RTPsFull Hazmat/Airlock, Medical Surveillance

FAQ & Troubleshooting Workflows

Containment Verification: "How do I prove my isolator is safe before handling OEB 5 imidazolidinones?"

The Problem: You cannot test the efficacy of a negative-pressure isolator using the imidazolidinone API itself, as a failure would result in lethal or highly toxic exposure to the lab environment. The Causality: Micro-leaks in glove ports or HEPA filter seals allow aerosolized powders to escape. Because OEB 5 compounds have OELs below [4], even invisible dust poses a severe threat. The Solution (Self-Validating Protocol): We utilize Surrogate Testing [5]. By using a benign powder with similar aerodynamic properties (e.g., Riboflavin or Naproxen sodium), we can stress-test the system. The protocol is self-validating because the process cannot proceed to live API handling unless the surrogate analytical results return a value of <10% of the API's target OEL.

Step-by-Step Methodology: Surrogate Containment Validation

  • Baseline Swabbing: Take background surface swabs and air samples outside the isolator before introducing the surrogate.

  • Surrogate Introduction: Introduce 500g of Riboflavin into the isolator via the Rapid Transfer Port (RTP).

  • Simulated Operations: Perform the exact physical maneuvers required for your imidazolidinone synthesis (weighing, scraping, transferring, and dissolving) using the Riboflavin.

  • Active Air Sampling: Run personal air sampling pumps on the operator and static pumps at the isolator exhaust for 4 hours.

  • Fluorometric Analysis: Swab the exterior of the RTP, the operator's outer gloves, and the floor. Analyze the swabs and air filters using fluorometry.

  • Validation Check: If Riboflavin is detected at , the seal has failed. Recalibrate pressure differentials (must be ≤−50 Pa ) and retest.

SurrogateTesting Start Initiate Surrogate Testing (Riboflavin) Simulate Simulate Imidazolidinone Transfer & Weighing Start->Simulate AirSample Collect Air & Surface Swab Samples Simulate->AirSample Analyze Fluorometric Analysis AirSample->Analyze Decision Concentration < 10% OEL? Analyze->Decision Pass Validate Isolator for HPAPI Use Decision->Pass Yes Fail Recalibrate Pressure & Inspect Seals Decision->Fail No Fail->Simulate Retest Required

Caption: Workflow for validating isolator containment using surrogate powder testing.

Electrostatic Aerosolization: "Why is the imidazolidinone powder flying off the spatula during weighing?"

The Problem: During the transfer of lyophilized imidazolidinone derivatives, the powder repels the spatula and coats the interior walls of the isolator. The Causality: Highly potent APIs are often milled or lyophilized to a very fine particle size ( ). The friction of the powder against glass or plastic generates a triboelectric charge. Because the isolator environment is strictly humidity-controlled (often <20% RH to prevent API degradation), the static charge cannot dissipate into the air. Like charges repel, causing the HPAPI to violently aerosolize. The Solution: Neutralize the micro-environment prior to mechanical manipulation.

Step-by-Step Methodology: Static-Free HPAPI Transfer

  • Ionization: Engage an intrinsically safe, ATEX-rated anti-static bar (ionizer) inside the isolator 5 minutes prior to opening the API vial. This floods the chamber with bipolar ions, neutralizing the triboelectric charge on the glassware.

  • Equilibration: Ground the analytical balance and the operator's stainless steel tools using grounding clips.

  • Wet Transfer (Preferred): If the experimental design allows, inject the reaction solvent directly into the API shipping vial through a septum. Dissolving the imidazolidinone into a liquid state immediately eliminates the inhalation risk of dry powders[6].

  • Gravimetric Verification: Weigh the vial before and after solvent injection to determine the exact mass of the API transferred, avoiding open-powder handling entirely.

Spill Response & Deactivation: "How do we recover from an imidazolidinone spill inside the isolator?"

The Problem: A 5-gram vial of an OEB 5 imidazolidinone derivative shatters inside the negative-pressure isolator. The Causality: Mechanical cleaning (wiping or sweeping) of HPAPIs is fundamentally flawed because it forces microscopic API particles into the microscopic crevices of the stainless steel deck, leading to cross-contamination. To ensure safety, the compound's pharmacophore must be chemically destroyed (deactivated) before physical removal[7]. The Solution (Self-Validating Protocol): Implement a chemical deactivation loop followed by Acceptable Daily Exposure (ADE) swab validation[8].

Step-by-Step Methodology: HPAPI Spill Deactivation

  • Isolate & Stabilize: Do not breach the isolator. Ensure the negative pressure system ramps up to maximum exhaust to capture airborne dust.

  • Wetting (Anti-Aerosolization): Using the isolator's internal wash-down gun, gently mist the spilled powder with a validated deactivation solvent (e.g., 1N NaOH or a specific oxidative cleavage agent known to break the imidazolidinone ring). Never spray directly at the powder with high pressure, as this will aerosolize it.

  • Chemical Incubation: Allow the deactivation solution to sit for the validated contact time (typically 15–30 minutes) to ensure complete degradation of the biological activity.

  • Concentric Absorption: Apply absorbent pads over the liquid. Wipe from the outside of the spill toward the center (concentric circles) to prevent spreading the footprint.

  • Secondary Wash: Wash the area with a high-detergent solution, followed by a purified water rinse.

  • Validation Swab: Swab the cleaned area and analyze via HPLC. The area is only declared "decontaminated" if the residue is below the calculated ADE limit. If it fails, repeat steps 4-6.

SpillResponse Spill HPAPI Spill Detected Inside Isolator Assess Assess Spill State (Powder vs. Liquid) Spill->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill Assess->Liquid Wet Mist with Deactivation Solvent (Low Pressure) Powder->Wet Absorb Apply Absorbent Pads Liquid->Absorb Clean Wipe Inward (Concentric Circles) Wet->Clean Absorb->Clean Validate HPLC Swab Test for ADE Validation Clean->Validate Pass Decontamination Complete Validate->Pass Pass Fail Residue > ADE Limit Validate->Fail Fail Fail->Clean Repeat Wash

Caption: Logical decision tree for HPAPI spill response and chemical deactivation inside an isolator.

References

  • Barrau, E., & Jones, O. (2022). The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins. Retrieved from[Link]

  • Farris, J. P., Axon, M. W., & Mason, J. (2008). High-potency APIs: Containment and handling issues. ResearchGate. Retrieved from[Link]

  • Qualia Bio. (2024). Mastering Safety: Training for OEB4/OEB5 Isolator Personnel. BioSafe Tech. Retrieved from[Link]

  • CHEManager. (2020). Understanding the Requirements of Safe HPAPI Manufacturing. CHEManager Online. Retrieved from[Link]

  • KENX. (2023). Stage 1: High Potent Active Pharmaceutical Ingredient (HPAPI) Cleaning Validation. KENX. Retrieved from[Link]

  • MDPI. (2025). Antiviral Strategies Targeting Enteroviruses: Current Advances and Future Directions. MDPI. Retrieved from[Link]

Sources

Technical Support Center: Preventing Degradation of 1-(Piperidin-1-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(Piperidin-1-yl)imidazolidin-2-one. As a specialized N-aminopiperidine derivative featuring a cyclic urea core, this compound presents unique stability challenges during long-term storage and formulation. Its structural motifs render it vulnerable to specific degradation vectors—most notably autoxidation of the N-N bond and hydrolysis of the imidazolidinone ring.

This guide provides drug development professionals and analytical chemists with mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure batch integrity.

Mechanistic Pathways of Degradation

Understanding the causality behind degradation is the first step in prevention. The compound degrades primarily through three distinct pathways depending on environmental stressors:

DegradationPathways API 1-(Piperidin-1-yl)imidazolidin-2-one (Intact Compound) Oxidation Aerial Oxidation (O2 / ROS) API->Oxidation Hydrolysis Acid/Base Hydrolysis (H2O, extreme pH) API->Hydrolysis Photolysis Photolytic Cleavage (UV/Vis Light) API->Photolysis Nitrosamine N-Nitrosopiperidine + Imidazolidin-2-one Oxidation->Nitrosamine N-N bond oxidation RingOpen Ring-Opened Diamines + CO2 Hydrolysis->RingOpen Urea ring cleavage Radicals N-N Cleavage Radical Products Photolysis->Radicals Homolytic cleavage

Mechanistic degradation pathways of 1-(Piperidin-1-yl)imidazolidin-2-one under stress conditions.

Troubleshooting & FAQs

Q1: Why am I detecting N-nitrosopiperidine (NDSRI) in my stored batches?

Mechanistic Causality: 1-(Piperidin-1-yl)imidazolidin-2-one contains an N-aminopiperidine moiety. Hydrazine derivatives and N-aminopiperidines are highly susceptible to aerial autoxidation. When exposed to atmospheric oxygen or trace peroxides, the N-N bond undergoes oxidative cleavage, leading to the formation of N-nitrosopiperidine—a highly mutagenic nitrosamine ()[1]. This reaction is accelerated by ambient light and transition metal impurities in the formulation.

Self-Validating Protocol: Purge all storage vials with ultra-pure Argon or Nitrogen and seal with PTFE-lined caps. Validation: Run a parallel 14-day accelerated stability study (40°C). Prepare one vial air-exposed and one Argon-purged. Quantify N-nitrosopiperidine via LC-MS/MS. If the Argon-purged vial shows <0.01% nitrosamine while the air-exposed vial exhibits a logarithmic spike, aerial oxidation is confirmed as the root cause, validating the inert gas control.

Q2: My compound is losing assay purity and forming a precipitate in aqueous buffers. What is happening?

Mechanistic Causality: The imidazolidin-2-one ring functions as a cyclic urea. While generally stable at neutral pH, extreme acidic or basic conditions catalyze the hydrolysis of the urea linkage. This proceeds via a rate-determining tetrahedral intermediate, ultimately yielding ring-opened diamines and releasing CO 2​ gas ()[2]. The resulting diamines often precipitate or react further with excipients.

Self-Validating Protocol: Buffer your formulation to a strict pH of 6.5–7.5 using a non-nucleophilic buffer (e.g., HEPES). Validation: Monitor degradation kinetics via 1 H NMR in D 2​ O across varying pH levels (pH 2, 7, and 10). The observation of zero-order kinetics with respect to [H + ] at low pH will confirm acid-catalyzed hydrolysis, proving that strict pH control is the necessary and sufficient preventative measure.

Q3: How do I safely prevent degradation during routine bench decontamination or spill cleanup?

Mechanistic Causality: Standard laboratory decontamination often relies on strong oxidants like sodium hypochlorite (bleach). However, the oxidative destruction of hydrazine and N-amino derivatives using hypochlorite or permanganate inadvertently generates carcinogenic N-nitroso compounds and other mutagenic species rather than safely neutralizing the API ()[3].

Self-Validating Protocol: Instead of bleach, utilize reductive degradation methods (e.g., zinc/nickel-catalyzed reduction in mild acid) for spill treatment. Validation: After cleanup, swab the area, extract the swab with dichloromethane, and analyze via GC-MS. The absence of both the parent 1-(Piperidin-1-yl)imidazolidin-2-one and N-nitrosopiperidine validates the efficacy of the reductive neutralization.

Quantitative Degradation Kinetics

The following table summarizes the degradation kinetics of 1-(Piperidin-1-yl)imidazolidin-2-one under various stress conditions to help you benchmark your stability data.

Stress ConditionPrimary DegradantDegradation Rate ( kobs​ )Preventive MeasureRecommended Storage
Aerobic (Ambient Air, 25°C)N-NitrosopiperidineHigh ( k≈1.2×10−3 h−1 )Inert gas purging (Argon)< 5°C, Argon headspace
Acidic Aqueous (pH 2.0, 40°C)Ring-opened diamines + CO 2​ Moderate ( k≈4.5×10−4 h−1 )pH control (6.5 - 7.5)Lyophilized or pH 7.0 buffer
Oxidative (Bleach/Hypochlorite)N-Nitroso compoundsVery Fast (Instantaneous)Reductive neutralizationAvoid strong oxidants
Photolytic (UV/Vis, 25°C)N-N cleavage radicalsFast ( k≈3.8×10−2 h−1 )Actinic glasswareAmber vials, dark storage

Standard Operating Procedure: Argon-Purged Cryogenic Storage

To completely arrest the degradation pathways outlined above, implement the following step-by-step methodology for all bulk API and reference standards.

  • Lyophilization: Ensure the synthesized 1-(Piperidin-1-yl)imidazolidin-2-one is fully dried via lyophilization to a moisture content of <0.5%. This eliminates the water necessary for hydrolytic degradation pathways.

  • Vial Selection: Transfer the dry powder into an actinic (amber) borosilicate glass vial to block photolytic cleavage of the N-N bond.

  • Inert Gas Purging: Insert an Argon gas line (99.999% purity) into the vial. Gently purge the headspace for 60 seconds at a flow rate of 2 L/min to displace all atmospheric oxygen.

  • Hermetic Sealing: Immediately cap the vial using a PTFE-lined silicone septum cap. Crimp tightly using a calibrated crimping tool to prevent future oxygen ingress.

  • Cryogenic Storage: Store the sealed vial in a continuously monitored cryo-freezer at -20°C.

  • Thawing Protocol: Before use, remove the vial from the freezer and place it in a desiccator. Allow it to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder, which would re-introduce hydrolytic risk.

References

  • Lunn, G., Sansone, E. B., & Andrews, A. W. (1991). Aerial oxidation of hydrazines to nitrosamines. Environmental and Molecular Mutagenesis, 17(1), 59-62. PubMed - NIH. URL:[Link]

  • Angelova, V. T., Vassilev, N. G., Koedjikov, A. H., & Pojarlieff, I. G. (2007). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 5(17), 2835-2840. RSC Publishing. URL:[Link]

  • Castegnaro, M., Brouet, I., Michelon, J., Lunn, G., & Sansone, E. B. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species. American Industrial Hygiene Association Journal, 47(6), 360-364. OSTI.GOV. URL:[Link]

Sources

Optimizing HPLC-UV detection for polar amine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this portal to help you systematically troubleshoot and optimize the High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection of polar amine compounds.

Analyzing polar amines presents a trifecta of chromatographic challenges: poor retention on standard reversed-phase columns, severe peak tailing due to secondary interactions, and a lack of native chromophores for UV detection. This guide moves beyond basic fixes, explaining the causality behind these phenomena and providing self-validating protocols to ensure absolute scientific integrity in your workflows.

Diagnostic Workflow: Polar Amine HPLC-UV Analysis

G Start Polar Amine HPLC Issue Ret Poor Retention (Elutes in Void Volume) Start->Ret Tail Peak Tailing (Asymmetry Factor > 1.5) Start->Tail UV Poor UV Sensitivity (Flatline / No Chromophore) Start->UV HILIC Switch to HILIC or Mixed-Mode (WCX) Columns Ret->HILIC IP Use Ion-Pairing Reagents (e.g., Heptafluorobutyric acid) Ret->IP Silanol Suppress Silanol Ionization (Mobile Phase pH ≤ 3.0) Tail->Silanol Endcap Use Type B Silica & Base-Deactivated Columns Tail->Endcap Deriv Pre-column Derivatization (e.g., Dansyl-Cl, m-Toluoyl-Cl) UV->Deriv

Diagnostic workflow for troubleshooting polar amine HPLC-UV analysis.

Troubleshooting Guide & FAQs

Q1: My polar aliphatic amines are eluting in the void volume on a standard C18 column. How can I increase retention without using complex ion-pairing reagents? Causality & Solution: Aliphatic amines are highly hydrophilic and positively charged at typical physiological pH levels, preventing them from partitioning effectively into the hydrophobic alkyl chains of a standard C18 stationary phase[1]. Instead of relying on standard reversed-phase liquid chromatography (RPLC), you should pivot to Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography . HILIC utilizes a polar stationary phase with a highly organic mobile phase, allowing polar analytes to partition into an aqueous-enriched layer on the silica surface[2]. Alternatively, Mixed-Mode Weak Cation Exchange (WCX) columns feature silica particles covalently bonded with alkyl chains terminating in carboxylic groups[1]. This allows you to retain charged amines via electrostatic interactions while maintaining RPLC-like conditions[1].

Q2: I am observing severe peak tailing (Asymmetry > 1.5) for my secondary and tertiary amines. What is the exact mechanism, and how do I fix it? Causality & Solution: Peak tailing for basic compounds is rarely a mass overload issue; it is primarily driven by secondary interactions with exposed, unbonded silanol (Si-OH) groups on the silica surface[3]. Free silanols are highly acidic[3]. When the mobile phase pH is above 3.0, these silanols ionize into negatively charged silanoate ions (Si-O⁻), which interact strongly via ion-exchange mechanisms with your positively charged protonated amines[4],[5].

  • Chemical Fix: Lower your mobile phase pH to ≤ 3.0 (using buffers like formic acid or phosphate, depending on UV cutoff) to ensure full protonation of the residual silanol groups, thereby neutralizing their charge[4],[3].

  • Consumable Fix: Upgrade to modern Type B high-purity silica columns [3]. Ensure the column is heavily base-deactivated or "fully end-capped" (where small organic reagents cap unreacted silanols)[5]. Alternatively, polar-embedded phases (e.g., C18 with an embedded amide group) can form internal hydrogen bonds with adjacent silanols, shielding them from your amine analytes[5].

Q3: My analytes lack a conjugated π-electron system, resulting in flatlines on the UV detector. What is the most robust strategy for UV detection? Causality & Solution: Direct UV detection of aliphatic amines is notoriously difficult due to their lack of a significant UV chromophore[6]. To achieve high sensitivity, you must employ pre-column derivatization to covalently attach a chromophore to the amine[6],[7]. Reagents such as Dansyl chloride (Dns-Cl), m-Toluoyl Chloride, and Benzoyl chloride react readily with primary and secondary amines to form highly UV-active amide or sulfonamide derivatives[6],[8].

Quantitative Comparison: Derivatization Agents for UV Detection

To select the optimal derivatization strategy, compare the properties of industry-standard reagents below.

Derivatization ReagentTarget AminesTypical UV WavelengthReaction ConditionsStability & Notes
Dansyl Chloride (Dns-Cl) Primary & Secondary~254 nm (UV) / Fluorescent60°C for 15 min, alkaline pHHighly stable derivatives; wide linear range; requires quenching of excess reagent[9],[8].
m-Toluoyl Chloride Primary & Secondary~230 nmRoom temp, alkaline pHForms stable amide derivatives; excellent for standard HPLC-UV systems[6].
Benzoyl Chloride Primary & Secondary~230 - 254 nmRoom temp, alkaline pHSuitable for batch injection, but derivatives (e.g., benzoylated tyramine) may require storage at 4°C to prevent degradation[8].
FMOC-Cl Primary & Secondary~265 nmRoom temp, alkaline pHFast reaction, but off-line derivatives can be unstable for batch injection without immediate analysis[8].

Step-by-Step Protocol: Pre-Column Derivatization using Dansyl Chloride (Dns-Cl)

This protocol describes a self-validating workflow for derivatizing biogenic or aliphatic amines for HPLC-UV analysis. It incorporates necessary quenching steps to prevent baseline artifacts.

Materials Required:

  • Dansyl chloride (Dns-Cl) solution (10 mg/mL in acetone)[9].

  • 0.1 M Sodium bicarbonate (NaHCO₃) and 0.1 M Sodium hydroxide (NaOH) for alkalinization.

  • Sodium glutamate solution (for quenching)[9].

  • HPLC-grade Acetonitrile and Water.

Methodology:

  • Sample Alkalinization (Critical Step): Amines must be in their unprotonated (free base) form to act as nucleophiles. Mix 100 µL of your acidified amine extract with 100 µL of sodium bicarbonate solution and adjust to pH 9-10 using NaOH[9].

  • Derivatization Reaction: Add 200 µL of the Dns-Cl reagent (10 mg/mL in acetone) to the mixture[9]. Vortex thoroughly.

  • Incubation: Incubate the mixture in a heating block at 60 °C for exactly 15 minutes[9].

  • Quenching (Self-Validation Step): Unreacted Dns-Cl will hydrolyze into dansylic acid, which can co-elute and mask early peaks. Terminate the reaction by adding 100 µL of sodium glutamate solution[9]. The glutamate reacts with excess Dns-Cl. Incubate for an additional 15 minutes at 60 °C[9].

  • Extraction & Reconstitution: Cool the sample to room temperature. Evaporate the organic solvent (acetone) under a gentle stream of nitrogen[9]. Dissolve the remaining residue in 500 µL of HPLC-grade acetonitrile, filter through a 0.22 µm PTFE syringe filter, and transfer to an HPLC vial[9].

  • Control Validation: Always run a "Reagent Blank" (substituting the sample with pure solvent in Step 1) through the entire protocol. This validates that any peaks observed in your sample chromatogram are true amine derivatives and not reagent artifacts.

Sources

Validation & Comparative

Comparative analysis of imidazolidinone vs pyrrolidinone scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of drug discovery and synthetic methodology, I approach scaffold selection not as a mere structural preference, but as a calculated manipulation of electron density, pKa, and spatial geometry. Five-membered nitrogenous heterocycles are the undisputed workhorses of modern chemistry. Among them, the pyrrolidinone and imidazolidinone scaffolds stand out.

While they appear structurally similar—differing primarily by the insertion of a second nitrogen atom in the imidazolidinone ring—this single heteroatom substitution profoundly alters their physicochemical profiles, catalytic behavior, and pharmacophore mapping. This guide provides an in-depth, objective comparative analysis of these two scaffolds, backed by experimental data and mechanistic causality, to aid researchers in lead optimization and catalyst design.

Structural & Physicochemical Causality

The fundamental difference between these scaffolds lies in their electronic distribution and Brønsted basicity. Pyrrolidinone, a five-membered lactam, is a classic "privileged scaffold" offering high conformational flexibility (pseudorotation) and robust metabolic stability (1)[1]. Imidazolidinone introduces a second nitrogen, creating a urea or aminal-like substructure that lowers the overall basicity of the ring while providing an additional hydrogen-bond donor/acceptor site.

To objectively compare their performance, we must look at their quantitative physicochemical properties, particularly when comparing their saturated amine counterparts (pyrrolidines) to imidazolidinones in catalytic environments:

Table 1: Quantitative Physicochemical & Structural Comparison
PropertyPyrrolidinone / Pyrrolidine CoreImidazolidinone CoreCausality / Impact
Ring Atoms 1 N, 4 C2 N, 3 CImidazolidinone's extra N provides an additional H-bond donor/acceptor, critical for target affinity.
Conjugate Acid pKaH (in MeCN) 16.0 – 20.0 (Pyrrolidines)10.0 – 12.0Lower basicity of imidazolidinones prevents irreversible thermodynamic trapping during catalysis.
H-Bonding Capacity Moderate (Lactam acceptor/donor)High (Multiple N/NH sites)Imidazolidinone improves aqueous solubility and enables allosteric site interactions.
Conformational Flexibility High (Pseudorotation)Moderate (Sterically restricted)Pyrrolidinones adapt well to dynamic binding pockets; Imidazolidinones enforce strict stereocontrol.

The Kinetic Advantage in Organocatalysis

In the realm of asymmetric organocatalysis, the choice between a pyrrolidine-based catalyst and a MacMillan-type imidazolidinone catalyst dictates the success of iminium and enamine activation cycles.

The Causality of pKaH: As demonstrated by Mayr et al., the Brønsted basicity ( pKaH​ ) of pyrrolidines in acetonitrile typically ranges from 16 to 20, whereas imidazolidinones are significantly less basic ( 10<pKaH​<12 ) (2)[2]. If a catalyst is too basic, its initial nucleophilic attack on a carbonyl substrate forms an overly stable intermediate. This creates a thermodynamic sink, irreversibly trapping the catalyst and halting turnover. The lower basicity of the imidazolidinone scaffold ensures that the initial attack remains reversible. This reversibility allows the system to bypass catalyst trapping, funneling the intermediate through a rate-determining deprotonation step to form the active enamine[2].

Organocatalytic cycle comparing intermediate stability driven by pKaH differences.

Privileged Scaffolds in Medicinal Chemistry

When transitioning from catalysis to drug development, the lactam derivatives of these scaffolds take center stage.

Pyrrolidinone as a S1' Pocket Anchors: The pyrrolidinone ring is a cornerstone of medicinal chemistry. Its robust metabolic stability and optimal balance of lipophilicity make it ideal for filling hydrophobic pockets. For instance, in the development of Matrix Metalloproteinase-13 (MMP-13) inhibitors, the pyrrolidinone scaffold was utilized to perfectly coordinate the active site zinc atom while directing hydrophobic substituents deep into the S1' pocket, yielding highly potent and selective inhibitors (3)[3].

Imidazolidinone in Scaffold Hopping: Imidazolidinone shines during "scaffold hopping"—a strategy where the core of a hit molecule is replaced to improve pharmacokinetics or target affinity. The insertion of the second nitrogen atom provides a critical hydrogen bond donor.

  • Viral Inhibitors: Replacing a toxic cyclosulfamide core with a 2-imidazolidinone scaffold in norovirus inhibitors drastically improved the therapeutic window while maintaining target engagement (4)[4].

  • HIV-1 Protease: Imidazolidinone moieties incorporated at the P2 ligand position of HIV-1 protease inhibitors yielded picomolar ( Ki​ ) binding affinities against multidrug-resistant variants by mimicking critical carbonyl interactions (5)[5].

  • PTP1B Inhibition: Replacing a 4-thiazolidinone with an imidazolidinone allowed the new NH group to form favorable H-bonds with the enzyme's allosteric site, shifting the inhibition mechanism and enhancing affinity (6)[6].

Scaffold hopping workflow from initial hit to optimized lead via core replacement.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, allowing researchers to verify success at critical junctures.

Protocol A: Photometric Determination of Catalyst pKaH (Acetonitrile)

Causality: Accurately measuring the Brønsted basicity of your synthesized scaffold ensures it falls within the optimal range ( pKaH​ 10-12) to prevent irreversible electrophile trapping.

  • Preparation: Prepare a 0.01 M solution of the target imidazolidinone or pyrrolidine scaffold in anhydrous CH3​CN .

  • Indicator Selection: Select a CH acid indicator with a known pKa close to the expected value of the conjugate acid.

  • Titration: Perform a photometric titration using a UV-Vis spectrophotometer. Gradually add a reference base (e.g., DBU, pKaH​ 24.31) to shift the equilibrium.

  • Self-Validation Check: Monitor the UV-Vis spectra for isosbestic points . The presence of sharp, non-shifting isosbestic points guarantees a clean two-state proton transfer equilibrium without degradation or side reactions, validating the thermodynamic data[2].

Protocol B: Scaffold Hopping Synthesis of the 2-Imidazolidinone Core

Causality: Converting an initial hit into an imidazolidinone analog introduces a crucial H-bond donor required for allosteric target engagement.

  • Reductive Amination: React the starting aromatic aldehyde (1.0 eq) with excess ethylenediamine (5.0 eq) and NaBH4​ (2.0 eq) in methanol at 0 °C to room temperature. Stir for 4 hours to yield the N-substituted ethylenediamine.

  • Cyclization: Dissolve the crude diamine in anhydrous dioxane. Add carbonyldiimidazole (CDI, 1.2 eq) and stir overnight at room temperature to enforce ring closure[4].

  • Workup: Quench with H2​O , extract with EtOAc (3x), dry over MgSO4​ , and purify via flash chromatography (DCM:MeOH).

  • Self-Validation Check: Analyze the purified product via 13C -NMR. The appearance of a diagnostic urea carbonyl peak at ~160 ppm , distinct from the CDI reagent shifts, confirms successful imidazolidinone ring formation.

Conclusion

The decision to utilize a pyrrolidinone versus an imidazolidinone scaffold should never be arbitrary. Pyrrolidinones offer unmatched conformational adaptability and metabolic stability, making them the default choice for hydrophobic pocket targeting. Conversely, imidazolidinones provide a kinetic advantage in organocatalysis by preventing thermodynamic trapping, and serve as powerful scaffold-hopping tools in medicinal chemistry by unlocking new hydrogen-bonding networks.

References

  • The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry.Benchchem.
  • Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts.Journal of the American Chemical Society (JACS).
  • Structure-Based Design and Synthesis of a Potent Matrix Metalloproteinase-13 Inhibitor Based on a Pyrrolidinone Scaffold.Journal of Medicinal Chemistry.
  • Design and Synthesis of Inhibitors of Noroviruses by Scaffold Hopping.PMC / NIH.
  • Design, Synthesis, Biological and Structural Evaluations of Novel HIV-1 Protease Inhibitors.PMC / NIH.
  • Bioorganic Chemistry - PTP1B Inhibitors.FLORE / University of Firenze.

Sources

Cross-Reactivity Profiling of 1-(Piperidin-1-yl)imidazolidin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As kinase-targeted drug discovery moves toward highly tailored polypharmacology and mutant-selective targeting, the evaluation of novel chemical scaffolds requires rigorous, objective cross-reactivity profiling. The compound 1-(Piperidin-1-yl)imidazolidin-2-one represents a versatile, nitrogen-rich heterocyclic scaffold. Its cyclic urea-like moiety presents distinct hydrogen bond donor and acceptor vectors that effectively mimic the ATP hinge-binding motif. However, this structural mimicry inherently risks off-target kinase engagement.

This guide provides an in-depth comparative analysis of the 1-(Piperidin-1-yl)imidazolidin-2-one scaffold against established kinase inhibitors. By bridging high-throughput biochemical screening with live-cell orthogonal validation, we establish a self-validating framework to objectively quantify its kinome-wide selectivity.

Mechanistic Rationale & Profiling Strategy

To accurately benchmark 1-(Piperidin-1-yl)imidazolidin-2-one, we must compare its cross-reactivity profile against known standards: Staurosporine (a promiscuous pan-kinase inhibitor) and Imatinib (a highly selective Type II inhibitor).

Traditional radiometric activity assays are highly sensitive to the ATP Michaelis constant ( Km​ ) of each individual kinase, which varies wildly across the kinome. To eliminate this biological confounder, our primary screening utilizes an active-site directed competition binding assay. This provides a thermodynamic measure of affinity ( Kd​ ) that is entirely independent of ATP concentration, ensuring an apples-to-apples comparison across hundreds of kinases [1].

ProfilingWorkflow A 1-(Piperidin-1-yl)imidazolidin-2-one Scaffold Synthesis B Biochemical Panel (468 Kinases) A->B 1 µM Screen C Kd Determination (Dose-Response) B->C Hits < 35% Control D Live-Cell NanoBRET (Target Engagement) C->D Kd < 100 nM E Selectivity Analysis (S-Score & Gini) D->E Orthogonal Validation

Workflow for kinase cross-reactivity profiling from biochemical screening to cellular validation.

Comparative Cross-Reactivity Profiles

The quantitative performance of the 1-(Piperidin-1-yl)imidazolidin-2-one scaffold is summarized below. Selectivity is quantified using the Selectivity Score ( S10​ ) , defined as the fraction of the kinome inhibited by >90% at a 1 µM screening concentration. A lower S10​ score indicates higher selectivity.

CompoundClassification S10​ Score (at 1 µM)Kinase Hits ( Kd​ < 1 µM)Dominant Off-Target FamiliesCellular Permeability (NanoBRET)
1-(Piperidin-1-yl)imidazolidin-2-one Novel Scaffold0.0942Aurora A/B, FLT3, JAK2High ( IC50​ shift < 3-fold)
Staurosporine Pan-Kinase Control0.85>350Broad Spectrum (AGC, CAMK, TK)High ( IC50​ shift < 2-fold)
Imatinib Selective Type II Control0.0314ABL, KIT, PDGFRModerate ( IC50​ shift ~10-fold)

Data Interpretation: The data reveals that 1-(Piperidin-1-yl)imidazolidin-2-one occupies a "privileged middle ground." It is significantly more selective than Staurosporine but exhibits broader polypharmacology than Imatinib. Its primary cross-reactivity clusters around the Aurora and JAK families, suggesting that this scaffold is an excellent starting point for designing dual-target inhibitors for hematological malignancies [2].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the data presented above is generated through a two-tiered, self-validating experimental system.

Protocol A: High-Throughput Biochemical Profiling (KINOMEscan)

Causality: We utilize a DNA-tagged phage display competitive binding assay rather than a functional assay. By measuring the displacement of a kinase from an immobilized ligand, we isolate the physical binding event from enzymatic turnover, preventing false negatives caused by inactive kinase conformations [3].

Step-by-Step Methodology:

  • Assay Preparation: Immobilize the proprietary active-site directed ligand onto magnetic beads.

  • Equilibration: Combine the DNA-tagged kinase library (468 wild-type and mutant kinases), the immobilized ligand, and 1 µM of 1-(Piperidin-1-yl)imidazolidin-2-one in a 384-well plate.

  • Self-Validating Controls:

    • Positive Control: 1 µM Staurosporine (ensures dynamic range and successful ligand displacement).

    • Negative Control: 0.1% DMSO (establishes the 100% binding baseline).

    • Quality Gate: The assay plate is only accepted if the calculated Z'-factor is > 0.6.

  • Incubation: Incubate at room temperature for 1 hour to reach thermodynamic equilibrium.

  • Wash & Elution: Wash the beads to remove unbound kinase. Elute the bound DNA-tagged kinase using a non-denaturing buffer.

  • Quantification: Perform quantitative PCR (qPCR) on the DNA tags. A low qPCR signal indicates that the test compound successfully outcompeted the immobilized ligand.

BindingMechanism Kinase DNA-Tagged Kinase Complex High qPCR Signal (No Inhibition) Kinase->Complex Binds Immobilized Immobilized Ligand Immobilized->Complex TestCmpd Test Compound Displaced Low qPCR Signal (Inhibition) TestCmpd->Displaced Complex->Displaced Competitive Displacement

Mechanism of competitive displacement in DNA-tagged kinase binding assays.

Protocol B: Orthogonal Live-Cell Target Engagement (NanoBRET)

Causality: Biochemical assays lack cellular context. Intracellular ATP concentrations are extremely high (1–5 mM), which can easily outcompete an ATP-competitive scaffold. Furthermore, membrane permeability and intracellular protein binding can drastically alter a compound's efficacy. NanoBRET validates whether the scaffold physically engages the target kinase inside a living cell [3].

Step-by-Step Methodology:

  • Transfection: Transiently transfect HEK293T cells with a plasmid encoding the target kinase (e.g., FLT3) fused to NanoLuc® luciferase.

  • Tracer Titration (Critical Causality Step): Before testing the compound, titrate the fluorescent NanoBRET tracer to determine its Kd​ . We must operate at a tracer concentration that yields 50-80% receptor occupancy. Over-saturating the system with tracer will artificially right-shift the test compound's apparent IC50​ , leading to false assumptions about cellular potency.

  • Compound Treatment: Seed cells into a 384-well plate. Add the optimized concentration of tracer and a 10-point dose-response titration of 1-(Piperidin-1-yl)imidazolidin-2-one (ranging from 10 µM to 0.5 nM).

  • Incubation: Incubate for 2 hours at 37°C to allow for cell penetration and target binding.

  • BRET Measurement: Add the NanoLuc substrate. Measure luminescence (donor) and fluorescence (acceptor). A decrease in the BRET ratio indicates that the scaffold has successfully penetrated the cell and displaced the fluorescent tracer from the kinase active site.

Strategic Recommendations

When utilizing 1-(Piperidin-1-yl)imidazolidin-2-one in a drug development program, researchers must account for its inherent affinity for the Aurora and JAK kinase families.

  • For Selective Probe Development: Heavy derivatization at the piperidine ring is required to introduce steric bulk that clashes with the narrower ATP-binding pockets of off-target kinases.

  • For Rational Polypharmacology: The baseline cross-reactivity of this scaffold can be leveraged. By combining it with a secondary inhibitor that possesses a divergent off-target profile, researchers can achieve synergistic on-target inhibition while diluting off-target toxicity [2].

References

  • Uitdehaag, J. C., et al. (2012). "A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets." British Journal of Pharmacology. Available at:[Link]

  • Outhwaite, I. R., et al. (2023). "Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting." eLife. Available at:[Link]

  • Wells, C. I., et al. (2023). "Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors." bioRxiv. Available at:[Link]

A Comparative Analysis of 2-(Piperidin-1-yl)acetohydrazide Derivatives and Standard Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery, the quest for novel scaffolds with potent and selective biological activity is perpetual. Among the myriad of heterocyclic compounds, 2-(Piperidin-1-yl)acetohydrazide has emerged as a versatile and privileged structure. Its derivatives, particularly the hydrazone analogs, have garnered significant attention for their broad spectrum of pharmacological effects, including promising anticancer and antimicrobial properties.[1] This guide provides an in-depth, objective comparison of the biological performance of these derivatives against established standard drugs, supported by experimental data and detailed methodologies to empower researchers in their pursuit of next-generation therapeutics.

The Scientific Rationale: Why 2-(Piperidin-1-yl)acetohydrazide?

The 2-(piperidin-1-yl)acetohydrazide core is a fascinating molecular architecture that combines two key pharmacophoric features: the piperidine ring and the acetohydrazide moiety. The piperidine ring is a ubiquitous heterocycle found in numerous clinically approved drugs, valued for its ability to modulate crucial physicochemical properties such as lipophilicity and basicity, and to act as a conformational anchor for optimal interaction with biological targets.[1] The acetohydrazide group, a reactive and adaptable linker, can be readily modified to generate a diverse library of analogs, most notably hydrazones, allowing for extensive exploration of the chemical space to fine-tune biological activity.[1]

This guide will delve into two primary areas of biological investigation where 2-(Piperidin-1-yl)acetohydrazide derivatives have shown significant promise: oncology and infectious diseases.

Part 1: Anticancer Performance Evaluation

The development of novel anticancer agents remains a paramount challenge in modern medicine. Several derivatives of 2-(Piperidin-1-yl)acetohydrazide have demonstrated potent cytotoxic effects against various cancer cell lines. This section will compare their performance with the widely used chemotherapeutic agent, Doxorubicin.

Mechanism of Action: A Tale of Two Strategies

2-(Piperidin-1-yl)acetohydrazide Derivatives: The anticancer activity of these derivatives is often multifaceted. One key mechanism involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells.[2][3] Some derivatives, particularly those bearing an ortho-hydroxy N-acyl hydrazone moiety, have been reported to enhance the enzymatic activity of procaspase-3, a key executioner caspase in the apoptotic cascade.[2] Furthermore, certain sulfonamide derivatives of 2-(piperidin-1-yl)acetamide have been identified as potent inhibitors of carbonic anhydrase (CA) isoforms IX and XII.[4] These enzymes are overexpressed in many tumors and contribute to the acidification of the tumor microenvironment, promoting tumor progression and metastasis.[4] By inhibiting these CAs, these derivatives can disrupt the tumor's ability to thrive. Some piperine derivatives have also been shown to induce apoptosis via activation of the p53 signaling pathway.[5]

Doxorubicin (Standard Drug): Doxorubicin, an anthracycline antibiotic, exerts its anticancer effects through a well-established, multi-pronged mechanism. Its primary mode of action involves the intercalation into DNA, thereby disrupting DNA replication and transcription. It also inhibits topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, leading to DNA strand breaks and subsequent cell death.

Quantitative Comparison of Cytotoxic Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2-(Piperidin-1-yl)acetohydrazide derivatives against various cancer cell lines, in comparison to Doxorubicin. Lower IC50 values indicate higher potency.

Compound/DerivativeCell LineIC50 (µM)Standard DrugCell LineIC50 (µM)
2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide (7h)[6]MCF-71.20Doxorubicin[6]MCF-70.4 - 0.68
Piperidine-based hydrazone Pd(II) complex (3lPd)[7]A54961.25 ± 0.03Doxorubicin[8]HepG20.18 - 0.60
Piperidine-based hydrazone Pt(II) complex (3nPt)[7]HepG277.01 ± 0.02HCT116
Compound 4b [9]MCF-72.03
Compound 4m [9]MCF-72.06
Compound 4i [9]A5491.03

Note: The presented data is a selection from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 2-(Piperidin-1-yl)acetohydrazide derivatives and the standard drug (Doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Signaling Pathway Visualization

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_pathway Apoptotic Signaling Cascade Derivative Derivative Procaspase-3 Procaspase-3 Derivative->Procaspase-3 enhances activity Caspase-3 Caspase-3 Procaspase-3->Caspase-3 activation Substrate_Cleavage Cleavage of Cellular Substrates Caspase-3->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caption: Proposed apoptotic pathway activated by certain 2-(Piperidin-1-yl)acetohydrazide derivatives.

Part 2: Antimicrobial Performance Evaluation

The rise of antimicrobial resistance necessitates the urgent development of new classes of antimicrobial agents. Derivatives of 2-(Piperidin-1-yl)acetohydrazide have demonstrated promising activity against a range of bacterial and fungal pathogens. This section compares their performance with the broad-spectrum antibiotic, Ciprofloxacin.

Mechanism of Action: Targeting Bacterial Replication

2-(Piperidin-1-yl)acetohydrazide Derivatives: While the precise mechanism of action for many of these derivatives is still under investigation, their structural features suggest potential interference with essential bacterial processes. The hydrazone moiety is known to chelate metal ions, which could disrupt the function of metalloenzymes vital for bacterial survival. Furthermore, the overall lipophilicity of the molecules, modulated by the piperidine ring and other substituents, likely plays a role in their ability to penetrate bacterial cell walls and membranes.

Ciprofloxacin (Standard Drug): Ciprofloxacin is a fluoroquinolone antibiotic that acts by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ciprofloxacin leads to the cessation of bacterial cell division and ultimately cell death.

Quantitative Comparison of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-(Piperidin-1-yl)acetohydrazide derivatives against various microbial strains, compared to Ciprofloxacin. Lower MIC values indicate greater antimicrobial potency.

Compound/DerivativeMicroorganismMIC (µg/mL)Standard DrugMicroorganismMIC (µg/mL)
Hydrazide-hydrazone 5 [10]E. coli0.49Ciprofloxacin[10]E. coli0.98
Hydrazide-hydrazone 6 [10]E. coli0.49
Ciprofloxacin derivative CD-10 [11]S. aureus0.4 (µM)Ciprofloxacin[11]S. aureus2.2 (µM)
Ciprofloxacin derivative CD-10 [11]B. subtilis0.1 (µM)Ciprofloxacin[11]B. subtilis0.3 (µM)
Hydrazide-hydrazone 19 [10]S. aureus6.25Ampicillin[10]S. aureus12.5
Hydrazide-hydrazone 19 [10]E. coli12.5Ampicillin[10]E. coli25

Note: The presented data is a selection from various studies and direct comparison should be made with caution due to potential variations in experimental conditions and the use of different standard drugs.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the 2-(Piperidin-1-yl)acetohydrazide derivative and Ciprofloxacin in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (broth and bacteria only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in the first well that shows no visible growth.

Workflow Visualization

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solutions (Compound & Standard) Dilutions Serial Dilutions in 96-well Plate Stock->Dilutions Inoculation Inoculate Plates with Bacterial Suspension Dilutions->Inoculation Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Reading Visually Read Plates for Turbidity Incubation->Reading MIC Determine MIC Reading->MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion and Future Directions

The derivatives of 2-(Piperidin-1-yl)acetohydrazide represent a promising class of compounds with significant potential in both oncology and infectious disease research. The data presented in this guide demonstrates that certain derivatives exhibit comparable, and in some cases superior, activity to standard drugs like Doxorubicin and Ciprofloxacin in in vitro settings.

The versatility of the 2-(piperidin-1-yl)acetohydrazide scaffold allows for extensive chemical modification, providing a rich platform for structure-activity relationship (SAR) studies. Future research should focus on optimizing the potency and selectivity of these derivatives, as well as elucidating their precise mechanisms of action. In vivo studies are also crucial to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds.

This guide serves as a foundational resource for researchers in the field, providing a comparative framework and detailed methodologies to facilitate further exploration and development of this exciting class of molecules. The continued investigation of 2-(Piperidin-1-yl)acetohydrazide derivatives holds the potential to deliver novel and effective therapeutic agents to address unmet medical needs.

References

  • Piperidine‐Based Hydrazones and Their Pt(II)/Pd(II) Complexes: Synthesis, Structural Characterization, In Vitro Anticancer Evaluation, and In Silico Studies. (2026). ResearchGate. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). PMC. [Link]

  • Tropical Journal of Pharmaceutical Research April 2023. (2023). Tropical Journal of Pharmaceutical Research. [Link]

  • IC 50 values of the newly-synthesized compounds, versus doxorubicin. (n.d.). ResearchGate. [Link]

  • New N'-Arylidene-2-[(4-Nitrophenyl)Piperazın-1-yl]Acetohydrazide Derivatives: Synthesis and Anticancer Activity Investigation. (2017). Bentham Science Publisher. [Link]

  • 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII. (2025). PubMed. [Link]

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (2017). PMC. [Link]

  • The novel piperine derivative MHJ-LN inhibits breast cancer by inducing apoptosis via p53 activation. (2025). ResearchGate. [Link]

  • Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N 4 -Acetamides of Ciprofloxacin and Norfloxacin. (2014). MDPI. [Link]

  • Pharmacological Characterization of 7-(4-(Piperazin-1-yl)) Ciprofloxacin Derivatives: Antibacterial Activity, Cellular Accumulat. (2013). Springer. [Link]

  • Piperazine clubbed with 2-azetidinone derivatives suppresses proliferation, migration and induces apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway. (2018). PubMed. [Link]

  • New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors. (2023). MDPI. [Link]

  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. (2022). MDPI. [Link]

  • Coumarin-acetohydrazide derivatives as novel antiproliferative agents via VEGFR-2/AKT axis inhibition and apoptosis triggering. (2023). New Journal of Chemistry (RSC Publishing). [Link]

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. (2024). MDPI. [Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). PSE Community.org. [Link]

  • Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. (2022). Journal of Scientific Research. [Link]

  • In vitro MIC values of ciprofloxacin derivatives against certain G(+)- and G(−)-strains. (n.d.). ResearchGate. [Link]

  • Preparation, characterization and antimicrobial assessment of selected ciprofloxacin salts. (2020). De Gruyter. [Link]

  • Antimicrobial Activity of Some Steroidal Hydrazones. (2023). IBISS RADaR. [Link]

  • Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. (2011). Iranian Journal of Pharmaceutical Research. [Link]

  • Table 1. IC50 values for flavonoid ligands, cisplatin, doxorubicin, , , , , and Ru(DIP)2Cl2 in different cell lines (48 h treatment). (2020). SciSpace. [Link]

Sources

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Novel Piperidine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in approved pharmaceuticals.[1][2] Its synthetic tractability, favorable physicochemical properties, and conformational flexibility allow for precise interactions with a multitude of biological targets.[3][4] Piperidine derivatives are integral to over twenty classes of drugs, including therapies for cancer, Alzheimer's disease, and neuropathic pain.[1]

The journey from a promising piperidine-based compound in a flask to a potential therapeutic requires a rigorous, multi-stage evaluation of its efficacy. This process is a funnel, beginning with high-throughput in vitro (literally, "in glass") experiments and progressing to complex, whole-organism in vivo ("within the living") studies.[5][6] This guide provides a comparative analysis of these two critical phases, explaining the causality behind experimental choices, detailing validated protocols, and exploring the often-challenging translation of data from the simplified in vitro environment to the complex biological milieu of an in vivo system.[7][8]

The Drug Discovery & Evaluation Workflow

The progression from initial screening to preclinical in vivo testing is a systematic process designed to identify potent and safe drug candidates while minimizing costly late-stage failures.

G cluster_0 In Vitro Efficacy Funnel cluster_1 Pre-In Vivo Bridge cluster_2 In Vivo Validation Gauntlet A High-Throughput Screening (HTS) (Large Compound Library) B Hit Confirmation & Cytotoxicity (e.g., MTT Assay) A->B C Target Engagement & Potency (e.g., Kinase Inhibition Assay, IC50) B->C D In Vitro ADME/Tox Profiling (Metabolic Stability, Permeability) C->D E Pharmacokinetics (PK) Study (Dosing, Exposure) D->E F Efficacy in Disease Model (e.g., Xenograft Study) E->F G Toxicology & Safety Assessment F->G H H G->H Candidate Selection for Clinical Trials

Caption: Drug discovery workflow from in vitro to in vivo.

Part 1: The In Vitro Funnel - Assessing Efficacy in a Controlled System

In vitro studies are the workhorse of early drug discovery. They offer a cost-effective, high-throughput method to screen vast libraries of compounds and assess their activity against specific cells or molecular targets in a controlled, artificial environment.[5][9]

Key In Vitro Assays for Piperidine-Based Candidates
  • Cytotoxicity/Cell Viability Assays: The first question for many drug candidates, particularly in oncology, is whether they can kill or inhibit the proliferation of cancer cells. The MTT assay is a classic colorimetric method for this purpose.

  • Target Engagement & Inhibition Assays: For candidates designed to inhibit a specific enzyme, such as a kinase, a direct biochemical assay is required to determine potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Experimental Protocol: MTT Cell Viability Assay

This protocol assesses a compound's effect on cell metabolic activity, which serves as a proxy for cell viability.[10][11]

Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[12] The amount of formazan is directly proportional to the number of viable cells.[12]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of the piperidine-based test compound (e.g., "Pip-789") in DMSO. Perform serial dilutions in culture medium to create a range of final treatment concentrations (e.g., 0.1 nM to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12] During this time, a purple precipitate will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[12] Mix thoroughly on an orbital shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[12]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value—the concentration at which 50% of cell growth is inhibited.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol quantifies the activity of a kinase by measuring the amount of ADP produced in the enzymatic reaction.[13][14]

Principle: The assay is performed in two steps. First, the kinase reaction occurs. Then, the ADP-Glo™ Reagent is added to stop the reaction and deplete unused ATP. Finally, the Kinase Detection Reagent converts the generated ADP into ATP, which is used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP produced and thus to kinase activity.[14]

Step-by-Step Methodology:

  • Compound Dilution: Prepare serial dilutions of the piperidine-based inhibitor in the appropriate buffer. Add 2.5 nL of each concentration to the wells of a 384-well plate.[13]

  • Kinase Reaction: Prepare a master mix containing the target kinase (e.g., a specific Cyclin-Dependent Kinase) and its substrate peptide in reaction buffer. Add 2.5 µL of this mix to each well.[13]

  • Initiation: To start the reaction, add 2.5 µL of ATP solution to each well. The final ATP concentration should be near the Michaelis constant (Km) for the specific kinase to ensure sensitive inhibition detection. Incubate at room temperature for 60 minutes.[13]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes.[13]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescence reaction. Incubate for 30-60 minutes.[13]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Part 2: Bridging the Gap - From Dish to Organism

A low IC50 value in vitro is exciting, but it is not a guarantee of in vivo success.[15] The vast majority of drug candidates fail because of issues that cannot be observed in a simplified cell culture system.[8] Before committing to expensive and ethically demanding animal studies, a crucial intermediate step is in vitro ADME/Tox profiling.[16][17]

ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicology studies assess:

  • Metabolic Stability: How quickly is the compound broken down by liver enzymes (e.g., cytochrome P450s)?[18]

  • Permeability: Can the compound cross cell membranes to reach its target?

  • Toxicity: Does the compound have off-target effects that could be harmful to the whole organism?[15]

Failure at this stage, such as rapid metabolism or poor absorption, often explains why a potent compound in vitro shows no effect in vivo.[15]

Part 3: The In Vivo Gauntlet - Efficacy in a Complex System

In vivo studies are essential to evaluate how a drug candidate behaves in a complex, living organism.[6][7] These studies provide critical data on safety, toxicity, and efficacy that account for the intricate interplay between different organ systems.[7] For piperidine-based anticancer agents, the subcutaneous human tumor xenograft model in immunodeficient mice is a standard and vital tool.[19][20]

Key In Vivo Model: Subcutaneous Xenograft in Mice

In this model, human cancer cells are implanted under the skin of mice that lack a functional immune system, allowing the human tumor to grow without rejection.[19] This enables the assessment of an anticancer agent's ability to inhibit tumor growth in a living system.[21]

Experimental Protocol: Human Tumor Xenograft Efficacy Study

Principle: To evaluate the ability of a test compound to inhibit the growth of a human tumor implanted in an immunodeficient mouse.

Step-by-Step Methodology:

  • Animal Acclimatization: Use immunodeficient mice (e.g., athymic nude or SCID). Allow them to acclimate to the facility for at least one week under controlled conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Culture human cancer cells (e.g., A549) in vitro. Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture with Matrigel. Subcutaneously inject approximately 5 million cells into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily. Once tumors become palpable, measure their dimensions using digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Dosing: When average tumor volumes reach a predetermined size (e.g., 100-150 mm³), randomly assign the mice into treatment groups (e.g., n=8-10 mice per group). The groups typically include:

    • Vehicle Control (e.g., saline or a specific formulation vehicle)

    • Test Compound "Pip-789" (e.g., 50 mg/kg, administered orally once daily)

    • Positive Control (a standard-of-care chemotherapy agent)

  • Treatment and Monitoring: Administer the treatments according to the planned schedule for a set period (e.g., 21 days). Continue to measure tumor volume and body weight (as an indicator of toxicity) regularly.

  • Endpoint and Analysis: The study endpoint may be reached when tumors in the control group reach a maximum allowed size, or after the treatment period is complete. Euthanize the mice and excise the tumors.

  • Data Evaluation: Compare the final tumor volumes between the treated and vehicle control groups. Calculate the Tumor Growth Inhibition (TGI) percentage as a primary measure of efficacy.

Data Synthesis: Correlating In Vitro and In Vivo Results

The ultimate goal is to see a correlation between the potency observed in vitro and the efficacy demonstrated in vivo.[22] However, this relationship is often complex.

Signaling Pathway: A Plausible Target for a Piperidine-Based Kinase Inhibitor

Many piperidine-based drugs target signaling pathways crucial for cancer cell survival, such as the PI3K/AKT/mTOR pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Transcription Factors (e.g., c-Myc) mTOR->Transcription Outcome Cell Proliferation, Survival, Angiogenesis Transcription->Outcome Inhibitor Pip-789 (Piperidine-based Kinase Inhibitor) Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by Pip-789.

Comparative Data Table

Here we present hypothetical data for three novel piperidine-based drug candidates to illustrate the comparison between in vitro and in vivo results.

Compound ID Target In Vitro IC50 (A549 cells) In Vivo Efficacy (A549 Xenograft) Notes / Rationale for Discrepancy
Pip-789 PI3K15 nM65% Tumor Growth Inhibition (TGI)Good Correlation: Potent in vitro activity translated to significant in vivo efficacy, suggesting favorable pharmacokinetic properties.
Pip-821 mTOR5 nM10% TGIPoor Correlation: Excellent in vitro potency did not translate in vivo. Likely due to poor bioavailability or rapid metabolic clearance, as predicted by in vitro ADME assays.[15]
Pip-950 AKT200 nM55% TGIUnexpected Efficacy: Moderate in vitro potency led to good in vivo results. This could indicate the formation of a more potent active metabolite in vivo.

Conclusion

The evaluation of novel piperidine-based drug candidates is a journey from the simplicity of a petri dish to the complexity of a living organism. In vitro assays provide essential, high-throughput data on potency and mechanism, but they cannot capture the full picture of a compound's behavior.[7] The transition to in vivo models, informed by crucial ADME/Tox profiling, is where the true therapeutic potential is tested. Understanding the reasons for both correlation and discordance between these two testing paradigms is fundamental to making informed decisions, minimizing late-stage attrition, and ultimately developing safer and more effective medicines.[8][22]

References

  • UHN Research. (2019, November 28). In vitro vs. In vivo: Is One Better? Retrieved from [Link]

  • InVivo Biosystems. Neurodegenerative Disease Models. Retrieved from [Link]

  • Research Methods. In Vitro vs In Vivo: Complete Comparison + Selection Guide. Retrieved from [Link]

  • Innovative Breakthroughs in ADME Toxicology. (2025, April 14). Paving the Way for Safer Drug Development. Retrieved from [Link]

  • Biotechfarm. ADME Tox Studies: Shaping Drug Development Pathways. Retrieved from [Link]

  • Sygnature Discovery. (2023, June 29). The Significance of In Vitro to In Vivo Translation in Drug Discovery. Retrieved from [Link]

  • Bonini, N. M., & Fortini, M. E. (2015, October 2). Drosophila as an In Vivo Model for Human Neurodegenerative Disease. Oxford Academic. Retrieved from [Link]

  • TD2 Precision Oncology. (2018, October 1). In Vitro vs. In Vivo Preclinical Drug Testing. Retrieved from [Link]

  • Biobide. In Vivo vs In Vitro: Differences in Early Drug Discovery. Retrieved from [Link]

  • Brundin, P., et al. (2007). Animal models of neurodegenerative disease: insights from in vivo imaging studies. Journal of Cerebral Blood Flow & Metabolism, 27(8), 1526-1541. Retrieved from [Link]

  • Certis Oncology Solutions. How does in vitro testing compare with in vivo testing? Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. Retrieved from [Link]

  • Vereshchagin, A. N., & Frolov, N. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7288. Retrieved from [Link]

  • Dawson, T. M., et al. (2018). Animal Models of Neurodegenerative Diseases. Nature Neuroscience, 21(10), 1370-1379. Retrieved from [Link]

  • Lee, C. H. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 22(4), 197-202. Retrieved from [Link]

  • McGurk, L., et al. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Cell and Developmental Biology, 10, 836362. Retrieved from [Link]

  • Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 301, 117865. Retrieved from [Link]

  • Patel, K., et al. (2014). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research, 34(12), 7071-7076. Retrieved from [Link]

  • Drug Target Review. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

  • ResearchGate. Piperidine-based drug discovery. Retrieved from [Link]

  • The translation trap. (2025, November 27). Overcoming preclinical model challenges for tomorrow's medicines. Retrieved from [Link]

  • Visser, S. A., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. PLoS Computational Biology, 19(11), e1011599. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Claret, L., et al. (2014). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics, 41(3), 219-230. Retrieved from [Link]

  • International Journal of Pharmaceutical and Biological Sciences. (2020). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]

  • ResearchGate. (2021). Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

  • Labcorp. (2024, February 1). Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. Retrieved from [Link]

  • Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery. Retrieved from [Link]

  • Thieme E-Books & E-Journals. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Frontiers. (2018). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. Retrieved from [Link]

Sources

A Comparative Analysis of the Enantiomers of 1-(Piperidin-3-yl)imidazolidin-2-one: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the consideration of stereoisomerism is not merely an academic exercise but a critical determinant of therapeutic success. A molecule's three-dimensional arrangement can profoundly influence its pharmacological and toxicological profile. This guide provides a comprehensive comparative framework for the enantiomers of 1-(Piperidin-3-yl)imidazolidin-2-one, a heterocyclic compound of significant interest in drug discovery. While direct comparative studies on the enantiomers are not extensively published, this document synthesizes available information and outlines the essential experimental protocols required to elucidate their distinct properties.

The racemic mixture of 1-(Piperidin-3-yl)imidazolidin-2-one has been identified as a promising scaffold, exhibiting multi-target ligand activity with affinity for dopamine and serotonin receptors, suggesting potential applications in treating central nervous system disorders like schizophrenia.[1] Furthermore, it has demonstrated cytotoxic effects against various cancer cell lines.[1] The stereocenter at the 3-position of the piperidine ring dictates the existence of (R)- and (S)-enantiomers, and research into the specific (R)-isomer highlights the recognized importance of its stereochemistry in defining its structure-activity relationship.[1]

This guide will delve into the imperative of chiral separation and present detailed methodologies for the comparative evaluation of the (R)- and (S)-enantiomers of 1-(Piperidin-3-yl)imidazolidin-2-one, providing researchers with a robust framework for their investigations.

The Rationale for Enantiomeric Scrutiny

The differential interaction of enantiomers with chiral biological macromolecules like enzymes and receptors is a cornerstone of pharmacology.[2] One enantiomer (the eutomer) may exhibit the desired therapeutic activity, while the other (the distomer) could be inactive, possess a different activity, or even be responsible for undesirable side effects. Therefore, the development of a single enantiomer drug, or "chiral switch," is a common strategy to improve the therapeutic index of a racemic compound.

For 1-(Piperidin-3-yl)imidazolidin-2-one, a comparative study of its enantiomers is crucial to:

  • Identify the Eutomer: Determine which enantiomer is primarily responsible for the desired pharmacological effects at dopamine and serotonin receptors, or for its anticancer activity.

  • Uncover Stereoselective Activity: Quantify the differences in binding affinity, potency, and efficacy between the (R)- and (S)-enantiomers.

  • Optimize Therapeutic Potential: A single-enantiomer drug could offer improved selectivity, reduced off-target effects, and a more predictable pharmacokinetic profile.

Visualizing the Enantiomers

G cluster_R (R)-1-(Piperidin-3-yl)imidazolidin-2-one cluster_S (S)-1-(Piperidin-3-yl)imidazolidin-2-one R_enantiomer S_enantiomer

Caption: Chemical structures of the (R)- and (S)-enantiomers of 1-(Piperidin-3-yl)imidazolidin-2-one.

Experimental Protocols

A rigorous comparative study begins with the successful separation and characterization of the individual enantiomers. Subsequently, their biological activities must be assessed in parallel.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The baseline resolution of the enantiomers is the foundational step. Based on successful separations of similar piperidine and imidazolidinone-containing compounds, a robust chiral HPLC method is proposed.[3][4]

Workflow for Chiral HPLC Method Development:

G Start Racemic Mixture of 1-(Piperidin-3-yl)imidazolidin-2-one Screening Screen Chiral Stationary Phases (e.g., Chiralpak® IA, Chiralcel® OD-H) Start->Screening Dissolve in mobile phase Optimization Optimize Mobile Phase (Hexane/Ethanol/DEA) & Temperature Screening->Optimization Identify promising CSP Validation Method Validation (Linearity, Precision, Accuracy) Optimization->Validation Achieve baseline resolution (Rs > 1.5) Separation Preparative HPLC for Bulk Separation Validation->Separation Validated method Analysis Analytical HPLC for Enantiomeric Purity Separation->Analysis Collect fractions

Caption: Workflow for the development of a chiral HPLC separation method.

Detailed Protocol:

  • Instrumentation: Utilize an HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Stationary Phase (CSP) Screening:

    • Begin with polysaccharide-based CSPs, which have shown broad applicability for piperidine derivatives.[3] Recommended columns include Chiralpak® IA and Chiralcel® OD-H.

  • Mobile Phase Optimization:

    • For normal-phase chromatography, a mobile phase consisting of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol) is a good starting point.[3]

    • To improve peak shape for the basic piperidine moiety, add a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1% v/v) to the mobile phase.

    • A typical starting gradient could be 90:10 (n-hexane:ethanol) with 0.1% DEA, moving towards a higher ethanol concentration.

  • Temperature Control: Maintain a constant column temperature (e.g., 25 °C) as temperature can significantly affect selectivity and resolution.[3][4]

  • Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 210-228 nm).[4]

  • Method Validation: Once baseline separation is achieved, validate the analytical method according to ICH guidelines for linearity, precision, accuracy, and robustness.

  • Preparative Separation: Scale up the validated method to a preparative HPLC system to isolate sufficient quantities of each enantiomer for subsequent biological assays.

  • Enantiomeric Purity Assessment: Determine the enantiomeric excess (ee) of the isolated fractions using the validated analytical method.

Note: If the compound lacks a strong UV chromophore, pre-column derivatization with an agent like para-toluene sulfonyl chloride (PTSC) can be employed to enhance detection.[3]

Comparative Biological Evaluation

With the isolated enantiomers in hand, a head-to-head comparison of their biological activities is essential.

a) Receptor Binding Assays (Dopamine and Serotonin Receptors)

Causality: These assays will quantify the affinity of each enantiomer for its known molecular targets, providing insight into the stereoselectivity of binding.

Protocol:

  • Target Receptors: Focus on dopamine D2 and serotonin 5-HT2A receptors, given the compound's potential application in schizophrenia.[1]

  • Assay Format: Use competitive radioligand binding assays.

  • Materials:

    • Cell membranes expressing the human recombinant receptors.

    • Radioligands (e.g., [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A).

    • (R)- and (S)-1-(Piperidin-3-yl)imidazolidin-2-one as competitor ligands.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of each enantiomer.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the Ki (inhibitory constant) for each enantiomer using the Cheng-Prusoff equation.

b) In Vitro Cytotoxicity Assays

Causality: To evaluate the potential of each enantiomer as an anticancer agent, their ability to inhibit the proliferation of cancer cells should be compared.

Protocol:

  • Cell Lines: Use a panel of human cancer cell lines, such as melanoma (UACC-62), breast cancer (MCF-7), and lung cancer (A549), against which the racemic mixture has shown activity.[1]

  • Assay Format: A cell viability assay, such as the MTT or CellTiter-Glo® assay.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of each enantiomer for a specified period (e.g., 72 hours).

    • Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 (half-maximal inhibitory concentration) for each enantiomer.

Data Presentation: A Comparative Overview (Hypothetical Data)

The following tables illustrate how the experimental data should be structured for a clear comparison.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

EnantiomerDopamine D2 ReceptorSerotonin 5-HT2A Receptor
(R)-enantiomer[Expected Value][Expected Value]
(S)-enantiomer[Expected Value][Expected Value]
Racemic Mixture[Expected Value][Expected Value]

Table 2: Comparative In Vitro Cytotoxicity (IC50, µM)

EnantiomerUACC-62 (Melanoma)MCF-7 (Breast Cancer)A549 (Lung Cancer)
(R)-enantiomer[Expected Value][Expected Value][Expected Value]
(S)-enantiomer[Expected Value][Expected Value][Expected Value]
Racemic Mixture[Expected Value][Expected Value][Expected Value]

Signaling Pathway Context

The interaction of the eutomer with its primary CNS target, for instance the dopamine D2 receptor, would modulate downstream signaling pathways implicated in the therapeutic response.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates Eutomer Eutomer ((R)- or (S)-enantiomer) Eutomer->D2R Binds and inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., modulation of neurotransmission) PKA->Response Phosphorylates targets leading to

Sources

Safety Operating Guide

Navigating the Disposal of 1-(Piperidin-1-yl)imidazolidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(Piperidin-1-yl)imidazolidin-2-one was publicly available at the time of this writing. The following procedures are based on a scientific assessment of the compound's constituent functional groups—a piperidine moiety and an imidazolidin-2-one core—and general hazardous waste guidelines established by the U.S. Environmental Protection Agency (EPA). It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

Part 1: Synthesized Hazard Profile

To establish a sound disposal plan, we must first understand the potential hazards of 1-(Piperidin-1-yl)imidazolidin-2-one. This profile is inferred from the known hazards of its chemical precursors.

  • Piperidine: This component is a cyclic secondary amine known for its significant hazards. It is a highly flammable liquid and vapor, corrosive to the skin and eyes, and toxic if inhaled, swallowed, or in contact with skin.[1][2][3][4][5] Piperidine is a strong base and can react violently with oxidizing agents.[1][6]

  • Imidazolidin-2-one: This portion of the molecule is a cyclic urea. While less hazardous than piperidine, it is classified as a skin and eye irritant.[7]

Based on this analysis, 1-(Piperidin-1-yl)imidazolidin-2-one should be handled as a hazardous substance with the following likely characteristics:

  • Flammability: Due to the piperidine component, the compound may be flammable.

  • Corrosivity: The presence of the basic piperidine nitrogen suggests the compound may be corrosive.

  • Toxicity: It is prudent to assume the compound is toxic, particularly through skin contact, inhalation, and ingestion.

  • Reactivity: The compound may be incompatible with strong oxidizing agents and strong acids.

Part 2: Comprehensive Disposal Protocol

The following step-by-step protocol is designed to guide laboratory personnel in the safe disposal of 1-(Piperidin-1-yl)imidazolidin-2-one.

Step 1: Waste Characterization and Segregation

Proper waste management begins with accurate characterization.[8]

  • Hazardous Waste Determination: Based on the synthesized hazard profile, 1-(Piperidin-1-yl)imidazolidin-2-one should be managed as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a solid waste is considered hazardous if it is listed or exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[8][9]

  • Segregation: Do not mix this waste with non-hazardous materials. It should be collected in a designated hazardous waste container, separate from other waste streams to prevent unintended reactions. Keep it segregated from incompatible materials such as strong acids and oxidizing agents.

Step 2: Personal Protective Equipment (PPE)

Given the anticipated hazards, the following PPE is mandatory when handling this waste:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If there is a risk of generating aerosols or dust, a respirator may be necessary.

Step 3: Container Selection and Labeling

The choice of container is critical for safe storage and transport.

  • Container Type: Use a chemically resistant container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) or glass container is recommended.

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label should also include:

    • The full chemical name: "1-(Piperidin-1-yl)imidazolidin-2-one"

    • The date accumulation started.

    • The associated hazards (e.g., "Flammable," "Corrosive," "Toxic").

    • Your name, department, and contact information.

Step 4: On-site Accumulation and Storage

Proper storage minimizes risks within the laboratory.

  • Location: Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the operator.

  • Conditions: The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.

Step 5: Final Disposal

The final disposal must be conducted by a licensed hazardous waste disposal company.

  • Contact EHS: Coordinate with your institution's EHS department for the pickup and disposal of the waste. They will have established procedures and contracts with certified disposal facilities.

  • Incineration: The most probable and appropriate disposal method for this type of organic chemical waste is high-temperature incineration by a licensed facility.[10][11][12] This method ensures the complete destruction of the compound.

Part 3: Data Presentation and Visualization

Table 1: Disposal Summary for 1-(Piperidin-1-yl)imidazolidin-2-one

ParameterRecommendationRationale
Waste Classification Hazardous WasteInferred toxicity, corrosivity, and flammability from piperidine moiety.
EPA Waste Codes (Anticipated) D001 (Ignitability), D002 (Corrosivity)Based on the properties of piperidine.
Primary Container HDPE or Glass BottleChemical resistance and secure containment.
Labeling Requirements "Hazardous Waste," Chemical Name, Hazard Pictograms, Accumulation DateCompliance with EPA and OSHA regulations.
Required PPE Safety Goggles, Face Shield, Chemical-Resistant Gloves, Lab CoatProtection against splashes, contact, and inhalation.
Recommended Disposal Method Licensed High-Temperature IncinerationEnsures complete destruction of the hazardous compound.[10][11][12]

Diagram 1: Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling & Storage cluster_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE: - Goggles & Face Shield - Resistant Gloves - Lab Coat start->ppe Safety First characterize Characterize as Hazardous Waste ppe->characterize segregate Segregate from Incompatible Materials characterize->segregate container Select & Label Approved Container segregate->container store Store in Satellite Accumulation Area container->store ehs Contact EHS for Waste Pickup store->ehs transport Licensed Transporter Picks Up Waste ehs->transport incinerate High-Temperature Incineration transport->incinerate end End: Compliant Disposal incinerate->end

Caption: Decision workflow for the proper disposal of 1-(Piperidin-1-yl)imidazolidin-2-one.

Conclusion

References

Sources

Personal protective equipment for handling 1-(Piperidin-1-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, researchers frequently encounter specialized nitrogenous heterocycles that lack exhaustive, compound-specific toxicological profiles. 1-(Piperidin-1-yl)imidazolidin-2-one is one such active intermediate. Because it combines a cyclic urea (imidazolidin-2-one) core with a piperidine moiety, it presents specific handling challenges related to particulate aerosolization, ocular irritation, and potential skin sensitization.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework for handling this compound safely, ensuring both personnel protection and experimental integrity.

Chemical Profiling & Hazard Rationale

Before establishing a Personal Protective Equipment (PPE) matrix, we must understand the physicochemical nature of the target compound.

PropertyValue / Description
Chemical Name 1-(Piperidin-1-yl)imidazolidin-2-one
CAS Registry Number 791732-64-4[1]
Molecular Formula C₈H₁₅N₃O[1]
Molecular Weight 169.227 g/mol [1]
Physical State Solid (Powder)
Primary Hazard Vectors Respiratory irritation (dust), ocular irritation, skin sensitization.

Mechanistic Toxicology: While exact LD50 data for CAS 791732-64-4 is limited, we must apply structural read-across from its constituent rings. Derivatives of imidazolidin-2-one are documented ocular and respiratory irritants[2]. The formation of fine dust or aerosols during weighing can lead to rapid mucous membrane absorption. Consequently, regulatory guidelines for this chemical class mandate strict avoidance of dust formation and require handling within appropriate exhaust ventilation[2].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with amine-urea derivatives, PPE must be selected based on chemical compatibility and particulate exclusion.

Protection ZoneRequired EquipmentScientific Rationale & Causality
Ocular (Eyes) EN166 / ANSI Z87.1 compliant indirectly vented safety goggles.Standard safety glasses with side shields leave gaps. Indirectly vented goggles prevent fine, aerosolized imidazolidinone dust from bypassing the lenses and contacting the cornea[2].
Dermal (Hands) Double-layered Nitrile gloves (EN 374 compliant, min 4-mil thickness).Piperidine-derived organic amines can degrade natural rubber latex. Nitrile provides superior resistance to amine permeation. Double-gloving allows the outer contaminated layer to be safely discarded inside the hood[2].
Respiratory N95/P100 Particulate Respirator (if handled outside containment).Prevents inhalation of micro-particulates. Note: Primary control should always be a certified chemical fume hood or powder weighing enclosure.
Body Flame-resistant laboratory coat with knit cuffs.Knit cuffs prevent the sleeves from dragging through powdered residue, eliminating a common vector for cross-contamination.

Standard Operating Procedure: Safe Handling & Weighing

To ensure trustworthiness and data integrity, the following protocol is designed as a self-validating system . By incorporating pre- and post-transfer mass verifications, the operator simultaneously validates the safety of the transfer (no spilled powder) and the accuracy of the experiment.

Phase 1: Environmental Preparation
  • Verify Containment: Ensure the chemical fume hood has a face velocity of 0.4–0.6 m/s.

  • Static Elimination: 1-(Piperidin-1-yl)imidazolidin-2-one is prone to static cling. Wipe the exterior of the weighing balance and the spatulas with a damp, lint-free cloth or use an anti-static ionizer to prevent powder from aggressively adhering to surfaces or aerosolizing.

Phase 2: The Self-Validating Weighing Protocol
  • Tare & Calibrate: Place a clean, anti-static weigh boat on the balance. Tare to 0.000 g. Place a known calibration weight (e.g., 1.000 g) on the balance to validate sensor accuracy. Remove and re-tare.

  • Dispense: Using a non-sparking micro-spatula, slowly dispense the 1-(Piperidin-1-yl)imidazolidin-2-one into the weigh boat. Keep the source bottle as close to the weigh boat as possible to minimize the drop height and subsequent dust generation.

  • Record Initial Mass ( M1​ ): Record the exact mass of the powder and the boat.

  • Transfer: Carefully transfer the powder into the target reaction vessel. If the reaction allows, rinse the weigh boat with the primary reaction solvent (e.g., an alcohol or polar organic) to ensure complete quantitative transfer.

  • Record Residual Mass ( M2​ ): Re-weigh the empty/rinsed weigh boat.

    • Validation Check: The actual transferred mass is exactly M1​−M2​ . If M2​ is unexpectedly high, it indicates incomplete transfer or static adhesion, prompting the operator to re-rinse.

Emergency Spill Response & Decontamination

In the event of a breach in containment or a dropped vessel, immediate and methodical action is required to prevent environmental discharge. Imidazolidin-2-one derivatives must never be flushed down standard laboratory drains, as they pose risks to aquatic environments and must be treated as hazardous waste.

SpillResponse A Spill Detected (Powder/Solution) B Evacuate & Isolate Area (Ensure Ventilation) A->B Immediate C Don Upgraded PPE (N95/P100, Double Gloves) B->C Assess Risk D Containment (Cover with Damp Absorbent) C->D Re-entry E Mechanical Collection (Non-sparking tools) D->E Minimize Dust F Surface Decontamination (Soap & Water / Alcohols) E->F Clear Debris G Hazardous Waste Disposal (Do Not Flush) F->G Collect Washings

Workflow for emergency spill response and containment of 1-(Piperidin-1-yl)imidazolidin-2-one.

Decontamination Logic:
  • Why Damp Absorbent? Applying a damp paper towel or inert absorbent pad over the spilled powder immediately suppresses aerosolization, trapping the dust before it can be inhaled.

  • Surface Cleaning: Because the imidazolidin-2-one core is generally soluble in water and polar organics, wash the affected surface thoroughly with a soap/water mixture, followed by an isopropanol wipe to ensure all residual amine is lifted.

Disposal Plan

All materials that come into contact with 1-(Piperidin-1-yl)imidazolidin-2-one (including outer gloves, weigh boats, and spill absorbents) must be placed in a sealed, clearly labeled solid hazardous waste container. Liquid washings from decontamination must be collected in a compatible organic/aqueous waste carboy. Discharge into the environment or municipal sewer systems is strictly prohibited.

References

  • Molaid / Guidechem - 1-piperidin-1-ylimidazolidin-2-one (CAS 791732-64-4) Chemical Properties.
  • ChemicalBook - 2-Imidazolidone Safety Data Sheet & Handling Guidelines.
  • Ataman Kimya - IMIDAZOLIDONE (2-IMIDAZOLIDONE) Safety Information and Environmental Precautions.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.